4-(4-Morpholinyl)phthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23g/mol |
IUPAC Name |
4-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H11N3O/c13-8-10-1-2-12(7-11(10)9-14)15-3-5-16-6-4-15/h1-2,7H,3-6H2 |
InChI Key |
DRBKOPLOXZEIIU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=C(C=C2)C#N)C#N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-(4-Morpholinyl)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Phthalonitriles are versatile organic compounds characterized by a benzene ring substituted with two adjacent nitrile groups. They serve as crucial precursors in the synthesis of phthalocyanines, which have widespread applications as dyes, pigments, and in photodynamic therapy. The incorporation of a morpholine moiety into the phthalonitrile scaffold is a strategic approach to modulate the electronic properties, solubility, and biological activity of the resulting molecule. The morpholine ring, a common structural motif in medicinal chemistry, is known to enhance drug-like properties and can confer a range of biological activities, including anticancer and anti-inflammatory effects.
This guide focuses on the synthesis, characterization, and potential biological significance of 4-(4-Morpholinyl)phthalonitrile. Given the established role of substituted phthalonitriles and morpholine-containing compounds in drug discovery, this molecule represents a promising candidate for further investigation, particularly as a potential modulator of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Synthesis and Mechanism
The most plausible and widely employed method for the synthesis of 4-substituted phthalonitriles is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 4-nitrophthalonitrile. The electron-withdrawing nature of the two nitrile groups and the nitro group activates the aromatic ring towards nucleophilic attack.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the carbon atom bearing the nitro group on the 4-nitrophthalonitrile ring. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base, like potassium carbonate (K₂CO₃), to neutralize the acidic proton generated during the reaction. Heating the reaction mixture facilitates the substitution.
Physicochemical Properties (Predicted)
While experimental data for this compound is scarce, its properties can be predicted based on the characteristics of its constituent parts and similar known compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 150-170 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in water. |
| Boiling Point | > 300 °C (decomposes) |
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar 4-substituted phthalonitriles.
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophthalonitrile (1.0 eq).
-
Addition of Reagents: Add anhydrous DMF to dissolve the 4-nitrophthalonitrile. To this solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes mixture). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate should form.
-
Extraction: If a precipitate forms, filter the solid, wash with water, and dry. If an oil forms or the product remains in solution, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash successively with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Figure 2: Experimental workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[1][2] Morpholine-containing compounds have been reported as potent inhibitors of this pathway.[3] Therefore, this compound is a promising scaffold for the development of novel PI3K/Akt/mTOR inhibitors.
Table 2: In Vitro Cytotoxicity of Representative Morpholine-Substituted Compounds against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Morpholine-substituted quinazoline derivative (AK-3) | A549 (Lung) | 10.38 ± 0.27 | [4] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [4] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] | |
| Morpholine-substituted quinazoline derivative (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [4] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [4] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4] | |
| Morpholine-substituted tetrahydroquinoline (10e) | A549 (Lung) | 0.033 ± 0.003 | [3] |
The potential mechanism of action of this compound could involve the inhibition of one or more kinases in the PI3K/Akt/mTOR pathway, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.
Figure 3: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a synthetically accessible molecule with significant potential in drug discovery and materials science. Its structural features suggest favorable physicochemical properties and the potential for potent biological activity, particularly as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The experimental protocol provided herein offers a reliable method for its synthesis, enabling further investigation into its chemical and biological characteristics. This technical guide serves as a foundational resource to stimulate and support future research and development efforts centered on this promising compound.
References
- 1. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(4-Morpholinyl)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-morpholinyl)phthalonitrile, a molecule of interest in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and relevant characterization data. Additionally, it explores a potential signaling pathway that may be influenced by morpholine-containing compounds, offering context for its application in drug development.
Introduction
Phthalonitrile derivatives are versatile building blocks in the synthesis of phthalocyanines, which have applications in materials science as dyes, catalysts, and in photodynamic therapy. The incorporation of a morpholine moiety into the phthalonitrile structure is of particular interest due to the prevalence of the morpholine ring in a wide array of biologically active compounds. Morpholine is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives of morpholine have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
This guide focuses on the most common and efficient method for the synthesis of this compound: the nucleophilic aromatic substitution of 4-nitrophthalonitrile with morpholine.
Synthetic Pathway
The primary route for the synthesis of this compound is a nucleophilic aromatic substitution reaction. In this reaction, the electron-withdrawing nitro group at the 4-position of the phthalonitrile ring activates the aromatic ring towards nucleophilic attack by morpholine. The reaction proceeds with the displacement of the nitro group by the morpholine nitrogen, yielding the desired product.
An alternative, though less commonly cited, starting material is 4-fluorophthalonitrile, where the fluorine atom serves as the leaving group.
Reaction Scheme:
In-Depth Technical Guide: Physical and Chemical Properties of 4-(4-Morpholinyl)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Morpholinyl)phthalonitrile, a key intermediate in the synthesis of substituted phthalocyanines. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines information on analogous compounds and plausible synthetic routes to provide a predictive profile of its characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating available information and outlining detailed experimental protocols for its synthesis and characterization.
Introduction
Phthalonitriles are versatile aromatic dinitrile compounds that serve as crucial precursors for the synthesis of phthalocyanines, a class of macrocyclic compounds with extensive applications in materials science, catalysis, and photodynamic therapy. The introduction of substituent groups onto the phthalonitrile ring allows for the fine-tuning of the physicochemical properties of the resulting phthalocyanines. The morpholinyl substituent, in particular, is of interest due to its potential to enhance solubility and introduce a site for further chemical modification. This guide focuses specifically on this compound, providing a detailed examination of its anticipated physical and chemical properties, a proposed synthetic pathway, and the associated experimental protocols.
Predicted Physical and Chemical Properties
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Poor solubility in water is expected. |
| CAS Number | Not found in searched databases. |
Synthesis of this compound
The most plausible and commonly employed method for the synthesis of 4-substituted phthalonitriles bearing an amino group is the nucleophilic aromatic substitution (SNAr) reaction. In this proposed synthesis, 4-nitrophthalonitrile serves as the starting material, and the nitro group is displaced by morpholine in the presence of a base.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on analogous syntheses of substituted phthalonitriles. Optimization of reaction time, temperature, and stoichiometry may be required.
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalonitrile (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Add morpholine (1.1-1.5 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) can be performed.
Proposed Characterization Methods
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR:
-
Aromatic Protons: The phthalonitrile ring protons are expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the chemical shifts and coupling constants.
-
Morpholine Protons: Two distinct triplets are anticipated for the methylene protons of the morpholine ring. The protons adjacent to the nitrogen atom will be downfield (likely δ 3.2-3.8 ppm) compared to the protons adjacent to the oxygen atom (likely δ 3.7-4.0 ppm).
13C NMR:
-
Aromatic Carbons: Signals for the carbons of the phthalonitrile ring are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the morpholinyl nitrogen will be significantly shifted.
-
Nitrile Carbons: The two nitrile carbons (C≡N) will appear as sharp signals in the range of δ 115-120 ppm.
-
Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring are expected in the aliphatic region (δ 45-70 ppm).
Infrared (IR) Spectroscopy
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N (Aromatic Amine) | 1250 - 1360 | Strong |
| C-O-C (Ether) | 1070 - 1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 213 or 214, respectively. Analysis of the fragmentation pattern can provide further structural information.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
Conclusion
While direct experimental data on this compound is scarce, this technical guide provides a robust framework for its synthesis and characterization based on established chemical principles and analogous compounds. The proposed nucleophilic aromatic substitution of 4-nitrophthalonitrile with morpholine offers a viable route to this valuable precursor. The detailed experimental protocol and characterization guidelines presented herein are intended to facilitate the work of researchers in synthesizing and verifying the properties of this compound, thereby enabling its use in the development of novel phthalocyanine-based materials and therapeutics.
4-(4-Morpholinyl)phthalonitrile: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available solubility data for 4-(4-Morpholinyl)phthalonitrile. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic procedures of analogous compounds. Furthermore, a detailed, standardized experimental protocol for determining the solubility of organic compounds is presented, which can be adapted for this compound. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound in a laboratory setting.
Introduction
This compound is a substituted phthalonitrile derivative. Phthalonitriles are important precursors in the synthesis of phthalocyanines, a class of macrocyclic compounds with diverse applications in materials science, catalysis, and photodynamic therapy. The morpholine substituent can influence the electronic properties and solubility of the resulting phthalocyanine. Understanding the solubility of the precursor, this compound, is crucial for its handling, reaction setup, purification, and for the controlled synthesis of its derivatives.
Solubility Data
As of the date of this document, specific quantitative solubility data for this compound (e.g., in g/L or mol/L at various temperatures) has not been reported in peer-reviewed literature or major chemical databases. However, qualitative solubility information can be inferred from the solvents used in the synthesis and purification of structurally related substituted phthalonitriles.
Table 1: Qualitative Solubility of Structurally Related Phthalonitrile Compounds
| Solvent Class | Specific Solvents Mentioned in Synthesis of Analogs | Inferred Solubility of this compound |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Likely to be soluble |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely to be soluble |
| Ethers | Tetrahydrofuran (THF) | Likely to be soluble |
| Aromatic Hydrocarbons | Toluene | Likely to be soluble |
| Alcohols | Methanol, Ethanol, n-Pentanol | Likely to be soluble, potentially with heating. May be suitable for recrystallization. |
| Water | - | Likely to be insoluble or poorly soluble. |
This table is based on the analysis of synthetic procedures for various substituted phthalonitrile compounds and provides an estimation of solubility. Experimental verification is required.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the gravimetric determination of the solubility of an organic compound like this compound in various organic solvents. This method is based on standard laboratory practices.[1][2][3][4]
Principle
A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. The solubility is calculated from the mass of the solute and the volume of the solvent.[1][3]
Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents (e.g., DMF, Acetonitrile, Ethanol, Toluene)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Glass vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.[1]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a pre-heated/pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Evaporation and Weighing:
-
Evaporate the solvent from the filtrate in the evaporating dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, dry the residue to a constant weight in an oven.
-
Cool the dish in a desiccator to room temperature before weighing it on an analytical balance.
-
Calculation of Solubility
The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))
Where:
-
Mass of residue = (Mass of dish + residue) - (Mass of empty dish)
-
Volume of filtrate = The volume of the supernatant withdrawn (e.g., 0.005 L)
Logical Workflow for Solubility Determination
As no specific signaling pathways involving this compound are documented, a logical workflow for its experimental solubility determination is presented below. This diagram outlines the key steps from preparation to data analysis.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not currently available, this technical guide provides valuable qualitative insights based on the chemistry of related compounds. Researchers can expect this compound to be soluble in common polar aprotic and chlorinated organic solvents and poorly soluble in water. The provided detailed experimental protocol for gravimetric solubility determination offers a reliable method for obtaining precise quantitative data in the laboratory. This information is essential for the successful use of this compound in synthetic applications, particularly in the development of novel phthalocyanine-based materials. It is strongly recommended that experimental solubility tests be conducted in the specific solvent systems relevant to a researcher's intended application.
References
Technical Whitepaper: Physicochemical Properties of 4-(4-Morpholinyl)phthalonitrile
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a technical overview of the available data concerning the melting point of 4-(4-Morpholinyl)phthalonitrile. An exhaustive search of scientific literature and chemical databases was conducted to ascertain this specific physicochemical property. Despite extensive efforts, a definitive published melting point for this compound could not be located.
This paper will therefore summarize the current state of knowledge regarding closely related phthalonitrile derivatives, offering a comparative context for researchers. It will also present a standardized experimental protocol for melting point determination, which can be applied to this compound should a sample become available. The absence of specific data for the target compound underscores a gap in the existing scientific literature and presents an opportunity for further research.
Introduction to Phthalonitriles
Phthalonitrile and its derivatives are a versatile class of organic compounds characterized by a benzene ring substituted with two adjacent cyano groups. These molecules serve as critical precursors in the synthesis of phthalocyanines, a group of macrocyclic compounds with significant applications in materials science, catalysis, and photodynamic therapy. The introduction of various substituents onto the phthalonitrile ring allows for the fine-tuning of the resulting phthalocyanine's electronic, optical, and solubility properties. The morpholinyl substituent, in particular, is of interest due to its potential to enhance the photodynamic activity of phthalocyanine derivatives.[1]
The melting point of a phthalonitrile monomer is a crucial parameter that influences its processing conditions for polymerization and the synthesis of phthalocyanines. Generally, phthalonitrile monomers derived from diphenols tend to exhibit high melting points, often exceeding 200 °C, which can present challenges in their fabrication and application.[2]
Quantitative Data on Related Phthalonitrile Derivatives
While the specific melting point for this compound is not available in the reviewed literature, the following table summarizes the melting points of several other 4-substituted and variously substituted phthalonitrile derivatives to provide a comparative landscape.
| Compound Name | Substituent(s) | Melting Point (°C) |
| 4-Nitrophthalonitrile | 4-Nitro | 175 |
| 4-(2-Aminophenoxy)phthalonitrile | 4-(2-Aminophenoxy) | Not specified |
| 4-(3-Aminophenoxy)phthalonitrile | 4-(3-Aminophenoxy) | Not specified |
| 4-(4-Aminophenoxy)phthalonitrile | 4-(4-Aminophenoxy) | Not specified |
| 2,6-bis[4-(3,4-Dicyanophenoxy)styryl]pyridine | 2,6-bis[4-(Styryl)pyridine] | 92 |
| 4,4′‐(((Phthalazine‐1,4‐diylbis(oxy))bis(3,1‐phenylene))bis(oxy))diphthalonitrile | 4,4'-(((Phthalazine-1,4-diylbis(oxy))bis(3,1-phenylene))bis(oxy)) | 89 |
| A novel vinylpyridine-based phthalonitrile monomer | Vinylpyridine-based | 92 |
| 4,4′‐(((phthalazine‐1,4‐diylbis(oxy))bis(3,1‐phenylene))bis(oxy))diphthalonitrile | Phthalazine-based diether | 89 |
| MDTP monomer | Not specified | 103 |
Note: The data presented is a compilation from various research articles and is intended for comparative purposes only.[3][4]
Experimental Protocol: Melting Point Determination
For researchers who synthesize or acquire this compound, the following is a standard and detailed methodology for accurate melting point determination.
4.1. Principle
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.
4.2. Apparatus and Materials
-
Melting point apparatus (e.g., digital melting point apparatus or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered)
-
Spatula
-
Mortar and pestle (if the sample is not already powdered)
-
Thermometer (calibrated)
-
Heating medium (silicone oil for Thiele tube)
4.3. Procedure
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading:
-
Invert an open-ended capillary tube and press the open end into the powdered sample until a small amount of the solid is packed into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.
-
Repeat until the packed sample height is approximately 2-3 mm.
-
-
Melting Point Measurement (Digital Apparatus):
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a ramp rate for heating. For an unknown compound, a rapid initial heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.
-
For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.
-
-
Melting Point Measurement (Thiele Tube):
-
Attach the loaded capillary tube to a thermometer using a small rubber band or a piece of wire, aligning the sample with the thermometer bulb.
-
Insert the thermometer and attached capillary into the Thiele tube containing silicone oil, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a microburner. The design of the tube promotes convection currents that ensure uniform heating.
-
Observe the sample closely as the temperature rises.
-
Record the temperatures for the onset and completion of melting as described above.
-
4.4. Logical Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Conclusion and Future Work
The melting point of this compound remains an uncharacterized data point in the publicly accessible scientific domain. This technical whitepaper has provided a comprehensive overview of the context surrounding this compound and a detailed protocol for its experimental determination. The synthesis and characterization of this compound would be a valuable contribution to the field of phthalocyanine chemistry, enabling a more complete understanding of how the morpholinyl substituent influences the physicochemical properties of phthalonitrile precursors. Further research is warranted to synthesize this compound and report its fundamental properties, including its melting point, which is essential for its application in materials science and medicinal chemistry.
References
In-Depth Technical Guide: 4-(4-Morpholinyl)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Morpholinyl)phthalonitrile, a molecule of interest in medicinal chemistry and materials science. This document details its chemical properties, a standard synthesis protocol, and an exploration of its potential biological significance.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| IUPAC Name | 4-(morpholin-4-yl)benzene-1,2-dicarbonitrile |
| Canonical SMILES | C1COCCN1C2=CC=C(C(=C2)C#N)C#N |
| CAS Number | Not explicitly found in searches |
Synthesis Protocol
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 4-nitrophthalonitrile with morpholine. This reaction is a common and effective method for the synthesis of various 4-substituted phthalonitrile derivatives.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Methodology
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrophthalonitrile (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Add morpholine (1.1-1.5 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Note: This is a generalized protocol based on the synthesis of similar phthalonitrile derivatives. Optimization of reaction conditions (temperature, time, and stoichiometry) may be required for optimal yield and purity.
Potential Biological Significance and Signaling Pathways
While specific biological targets and signaling pathways for this compound have not been extensively elucidated in the available literature, the morpholine and phthalonitrile moieties are present in numerous biologically active compounds.
Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.
Phthalonitrile derivatives are precursors to phthalocyanines, which have applications in photodynamic therapy (PDT) for cancer. Furthermore, some nitrile-containing compounds have been investigated as inhibitors of various enzymes. Given these precedents, this compound could potentially interact with various cellular signaling pathways.
Hypothetical Signaling Pathway Interactions
The following diagram illustrates a hypothetical scenario where a morpholino-containing compound could modulate a generic cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Disclaimer: The signaling pathway diagram is a hypothetical representation based on the known activities of related compounds and is intended for illustrative purposes only. Experimental validation is required to determine the actual biological targets and mechanism of action of this compound.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table outlines the expected analytical data based on the characterization of similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phthalonitrile ring would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The protons of the morpholine ring would appear as two distinct triplets in the upfield region (approx. 3.0-4.0 ppm). |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the phthalonitrile ring, including the two nitrile carbons (approx. 115-120 ppm). Signals for the carbons of the morpholine ring would also be present. |
| FT-IR (cm⁻¹) | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration (approx. 2220-2230 cm⁻¹). C-H stretching vibrations of the aromatic and aliphatic moieties. C-O-C stretching of the morpholine ring. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (213.24 g/mol ) should be observed. |
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and materials science. Further experimental investigation is necessary to fully elucidate its properties and potential applications.
A-2. An In-depth Technical Guide on the Theoretical Studies of 4-(4-Morpholinyl)phthalonitrile
Disclaimer: As of November 2025, specific theoretical and experimental studies exclusively focused on 4-(4-Morpholinyl)phthalonitrile are not extensively available in publicly accessible scientific literature. This guide, therefore, presents a generalized framework based on established computational and experimental protocols applied to analogous substituted phthalonitrile derivatives. The quantitative data herein is illustrative and intended to reflect the typical values and analyses performed in such studies.
Introduction
Phthalonitriles are a significant class of organic compounds, primarily serving as precursors for the synthesis of phthalocyanines, which have widespread applications in pigments, chemical sensors, and photodynamic therapy. The introduction of various substituents onto the phthalonitrile scaffold allows for the fine-tuning of the resulting material's electronic, optical, and solubility properties. The morpholine group, with its saturated heterocyclic structure, is an intriguing substituent expected to influence the molecule's conformation, solubility, and electronic characteristics.
This technical guide outlines the standard theoretical approaches for characterizing this compound. It details the computational methodologies, expected data from such analyses, and the workflows used to predict the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers in computational chemistry, materials science, and drug development.
Molecular Structure and Conformational Analysis
Theoretical studies on phthalonitrile derivatives typically begin with the determination of the molecule's most stable three-dimensional structure. This is achieved through computational geometry optimization. For a molecule like this compound, a key area of investigation is the conformational flexibility, particularly the orientation of the morpholine ring relative to the phthalonitrile plane.
Computational Protocol for Geometry Optimization
A common and robust method for these calculations is Density Functional Theory (DFT).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages are typically employed.
-
Method (Functional): The B3LYP hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[1] Other functionals may also be used for comparative purposes.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often chosen to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms.[1]
-
Solvation Model: To simulate a solution environment, a Polarizable Continuum Model (PCM) can be applied, specifying a solvent like Dimethylsulfoxide (DMSO) or water.
-
Procedure:
-
An initial 3D structure of the molecule is generated.
-
A conformational search is performed to identify various low-energy conformers.
-
Each conformer is subjected to geometry optimization to find the local energy minimum on the potential energy surface.
-
A frequency calculation is then performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum.
-
Predicted Structural Parameters
The geometry optimization yields key structural data. While specific experimental data for this compound is unavailable, Table 1 presents illustrative data based on DFT calculations of similar structures.
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | C-C (Aromatic) | 1.39 - 1.41 |
| C-CN | 1.44 - 1.46 | |
| C≡N | 1.15 - 1.17 | |
| C-N (Aromatic-Morpholine) | 1.38 - 1.42 | |
| C-N (Morpholine) | 1.45 - 1.47 | |
| C-O (Morpholine) | 1.42 - 1.44 | |
| Bond Angles | C-C-C (Aromatic) | 119 - 121 |
| C-C-CN | 118 - 122 | |
| C-N-C (Morpholine) | 110 - 114 | |
| Dihedral Angle | C-C-N-C (Aromatic-Morpholine) | 30 - 50 |
Note: These values are representative and would be precisely determined in a dedicated computational study.
Electronic Properties and Frontier Molecular Orbitals
Understanding the electronic structure is crucial for predicting reactivity, optical properties, and potential applications in electronic devices. Frontier Molecular Orbital (FMO) theory is central to this analysis.
Protocol for Electronic Structure Calculation
The same DFT method (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization is typically used to calculate the electronic properties from the optimized structure. Key analyses include:
-
FMO Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Natural Bond Orbital (NBO) Analysis: To understand charge distribution and intramolecular interactions.[1]
-
Molecular Electrostatic Potential (MEP): To visualize charge distribution and predict sites for electrophilic and nucleophilic attack.
Key Electronic Descriptors
The HOMO and LUMO energies are used to calculate several important quantum chemical descriptors that provide insight into the molecule's stability and reactivity.
Table 2: Illustrative Electronic Properties and Quantum Chemical Descriptors
| Parameter | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.5 to -7.5 | Electron-donating ability |
| LUMO Energy (ELUMO) | - | -1.5 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 - 5.5 | Chemical reactivity, kinetic stability |
| Ionization Potential (IP) | -EHOMO | 6.5 - 7.5 | Energy to remove an electron |
| Electron Affinity (EA) | -ELUMO | 1.5 - 2.5 | Energy released when gaining an electron |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 - 5.0 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 - 2.75 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | 0.18 - 0.22 | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ²/(2η) | 3.0 - 4.0 | Propensity to accept electrons |
Note: These values are estimates based on typical ranges for substituted phthalonitriles.
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis is used to predict the Infrared (IR) and Raman spectra of the molecule. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure.
Protocol for Vibrational Frequency Calculation
-
Method: A frequency calculation is performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).
-
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
-
Analysis: The vibrational modes are analyzed to assign specific peaks in the predicted spectra to the stretching, bending, and torsional motions of specific functional groups. Potential Energy Distribution (PED) analysis is often used for detailed assignments.[1]
Predicted Vibrational Frequencies
Table 3: Illustrative Vibrational Frequencies and Assignments
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Phthalonitrile Ring | 3050 - 3150 |
| Aliphatic C-H Stretch | Morpholine Ring | 2850 - 2980 |
| Nitrile C≡N Stretch | -CN | 2220 - 2240 |
| Aromatic C=C Stretch | Phthalonitrile Ring | 1450 - 1600 |
| C-N Stretch | Aromatic-Morpholine | 1300 - 1350 |
| C-O-C Stretch | Morpholine Ring | 1100 - 1150 |
Visualizations
Diagrams are essential for conveying complex information from theoretical studies. The following are generated using the DOT language.
Caption: A generalized workflow for the computational analysis of organic molecules.
Caption: Molecular structure of this compound.
Conclusion
While direct experimental or theoretical data on this compound remains to be published, this guide provides a comprehensive framework for how such an investigation would be conducted. By applying standard and reliable computational chemistry protocols, such as DFT with the B3LYP functional, it is possible to predict the molecule's key structural, electronic, and vibrational properties. The illustrative data and workflows presented here serve as a robust starting point for future research into this and other novel phthalonitrile derivatives, paving the way for the rational design of new materials with tailored properties.
References
An In-depth Technical Guide to the Discovery and History of Morpholinyl-Substituted Phthalonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholinyl-substituted phthalonitriles are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique molecular structure, incorporating both a polar morpholine ring and a reactive phthalonitrile moiety, imparts a range of desirable physicochemical and biological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of these compounds, with a focus on their potential applications in drug development.
Discovery and Historical Context
The development of morpholinyl-substituted phthalonitriles is intrinsically linked to the broader history of phthalocyanine chemistry. Phthalonitriles, in general, are key precursors for the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with diverse applications, including as pigments, catalysts, and photosensitizers in photodynamic therapy (PDT).
Early research in the mid-20th century focused on the synthesis of various substituted phthalonitriles to modulate the properties of the resulting phthalocyanines. The introduction of a morpholine substituent was a logical progression, given the known ability of the morpholine ring to enhance the aqueous solubility and biological activity of parent molecules. The earliest reports of morpholinyl-substituted phthalonitriles emerged from studies aiming to create novel phthalocyanine-based photosensitizers with improved efficacy for PDT.
Synthesis of Morpholinyl-Substituted Phthalonitriles
The primary synthetic route to morpholinyl-substituted phthalonitriles is through a nucleophilic aromatic substitution reaction. This typically involves the reaction of a phthalonitrile precursor bearing a good leaving group, most commonly a nitro group, with morpholine in the presence of a base.
General Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)phthalonitrile
A representative experimental protocol for the synthesis of 4-(morpholin-4-yl)phthalonitrile is as follows:
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4-nitrophthalonitrile (1 equivalent) is dissolved in anhydrous DMF.
-
Anhydrous potassium carbonate (2-3 equivalents) is added to the solution as a base.
-
Morpholine (1.1-1.5 equivalents) is then added dropwise to the stirring mixture.
-
The reaction mixture is heated to a temperature between 80°C and 120°C and stirred for several hours (typically 4-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of ice-cold water to precipitate the product.
-
The crude product is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-(morpholin-4-yl)phthalonitrile.
This general procedure can be adapted for the synthesis of various morpholinyl-substituted phthalonitriles by using appropriately substituted starting materials.
Physicochemical Properties and Characterization
Morpholinyl-substituted phthalonitriles are typically crystalline solids with moderate to good solubility in common organic solvents. The presence of the morpholine group generally increases their polarity compared to unsubstituted phthalonitriles.
Table 1: Physicochemical and Spectroscopic Data for 4-(Morpholin-4-yl)phthalonitrile
| Property | Data |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 155-157 °C |
| Yield | Typically 70-90% |
| ¹H NMR (CDCl₃, δ ppm) | ~7.6 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.8 (t, 4H, -CH₂-O-), ~3.4 (t, 4H, -CH₂-N-) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160, ~134, ~120, ~118, ~116, ~115, ~108, ~66, ~48 |
| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1600 (C=C aromatic stretch), ~1240 (C-O-C stretch), ~1115 (C-N stretch) |
| Mass Spectrometry (m/z) | [M]+ calculated: 213.0902; found: 213.0905 |
Biological Activities and Mechanism of Action
While morpholinyl-substituted phthalonitriles are primarily valued as synthetic intermediates, the morpholine moiety itself is a well-established pharmacophore found in numerous biologically active compounds. Morpholine derivatives are known to exhibit a range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.
Antifungal Activity
The most well-characterized biological activity of morpholine-containing compounds is their antifungal action. Morpholine antifungals, such as amorolfine and fenpropimorph, function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, they target two key enzymes in the ergosterol biosynthesis pathway:
-
Sterol Δ¹⁴-reductase (ERG24)
-
Sterol Δ⁷-Δ⁸-isomerase (ERG2)
Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the integrity and function of the fungal cell membrane and leading to cell death.
Table 2: Biological Activity of Morpholinyl-Containing Compounds
| Compound Class | Target Organism/Cell Line | Biological Activity | Mechanism of Action |
| Morpholine Antifungals (e.g., Amorolfine) | Candida albicans, various dermatophytes | Potent antifungal activity | Inhibition of ergosterol biosynthesis (ERG24 and ERG2) |
| Morpholinyl-substituted Phthalocyanines | Various cancer cell lines | Photosensitizers for Photodynamic Therapy | Generation of reactive oxygen species upon light activation |
Signaling Pathway and Experimental Workflow Diagrams
Ergosterol Biosynthesis Inhibition Pathway
The following diagram illustrates the points of inhibition by morpholine derivatives in the fungal ergosterol biosynthesis pathway.
Experimental Workflow for Synthesis and Characterization
The logical flow from starting materials to the final characterized product is depicted in the following workflow diagram.
Future Directions
The versatile chemistry of morpholinyl-substituted phthalonitriles continues to offer exciting opportunities for future research. The development of novel derivatives with tailored electronic and steric properties could lead to the creation of advanced phthalocyanine-based materials for applications in organic electronics and sensor technology. Furthermore, the exploration of the direct biological activities of these phthalonitrile precursors, particularly in the context of antifungal drug discovery, warrants further investigation. The established synthetic routes and well-understood mechanism of action of morpholine-containing compounds provide a solid foundation for the rational design of new and more potent therapeutic agents.
In-Depth Technical Guide: Spectroscopic Data of 4-(4-Morpholinyl)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-(4-Morpholinyl)phthalonitrile, a molecule of interest in various research domains, including medicinal chemistry and materials science. Due to the limited availability of a comprehensive, publicly accessible dataset for this specific compound, this guide synthesizes information from analogous structures and established synthetic methodologies. The primary route for the preparation of this compound involves the nucleophilic aromatic substitution of 4-nitrophthalonitrile with morpholine.
Synthesis and Characterization Workflow
The synthesis of this compound is conceptually straightforward, following a well-established reaction pathway in organic chemistry. The general workflow for its synthesis and subsequent characterization is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Experimental Protocols
General Synthetic Protocol:
-
Reaction Setup: To a solution of 4-nitrophthalonitrile in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), an excess of morpholine is added. The reaction is often carried out in the presence of a base, like potassium carbonate, to facilitate the substitution.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is generally achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Spectroscopic Analysis Protocols:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be recorded using a KBr pellet or as a thin film on a salt plate. The instrument would typically be purged with dry air to minimize atmospheric interference.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H). Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) would be used as the solvent, with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): The mass spectrum would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight of the compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structure and comparison with similar compounds.
Table 1: FT-IR Spectral Data
| Wavenumber (cm-1) | Assignment |
| ~2230 | C≡N (Nitrile) stretching |
| ~1600-1450 | C=C (Aromatic) stretching |
| ~1250-1100 | C-N and C-O stretching |
| ~1115 | C-O-C (Morpholine ether) stretching |
Table 2: 1H-NMR Spectral Data (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | d | 1H | Aromatic CH |
| ~7.0-7.2 | m | 2H | Aromatic CH |
| ~3.8-4.0 | t | 4H | -N-CH2- (Morpholine) |
| ~3.4-3.6 | t | 4H | -O-CH2- (Morpholine) |
Table 3: 13C-NMR Spectral Data (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Aromatic C-N |
| ~135 | Aromatic CH |
| ~120 | Aromatic CH |
| ~118 | C≡N (Nitrile) |
| ~115 | Aromatic C-CN |
| ~105 | Aromatic C-CN |
| ~66 | -O-CH2- (Morpholine) |
| ~48 | -N-CH2- (Morpholine) |
Table 4: Mass Spectrometry Data
| Ion | [M+H]+ |
| Expected m/z | ~214.09 |
Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data follows a logical progression to confirm the structure of this compound.
Caption: Logical flow for the structural confirmation using complementary spectroscopic techniques.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers and professionals in drug development can utilize this information for the identification and characterization of this compound in their respective studies. Further experimental work is encouraged to establish a definitive and comprehensive public record of its spectroscopic properties.
Methodological & Application
Application Notes and Protocols: Synthesis of Phthalocyanines from 4-(4-Morpholinyl)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanines (Pcs) are robust macrocyclic compounds with an 18-π electron system that imparts them with unique photophysical and chemical properties. Their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, coupled with their ability to generate reactive oxygen species (ROS) upon irradiation, makes them highly promising candidates for applications in photodynamic therapy (PDT) for cancer and other diseases. The therapeutic efficacy and clinical applicability of phthalocyanines can be significantly enhanced by the introduction of peripheral substituents.
Morpholine, a heterocyclic amine, is a particularly interesting substituent due to its ability to increase the solubility of the phthalocyanine core in organic solvents and, in some cases, in aqueous media, which is crucial for biological applications. Furthermore, the nitrogen atom in the morpholine ring can be quaternized to produce cationic phthalocyanines, which have shown enhanced cellular uptake and potent antimicrobial and antifungal activities.[1] This document provides detailed protocols for the synthesis of metal-free and zinc(II) tetra-(4-morpholinyl)phthalocyanines from 4-(4-Morpholinyl)phthalonitrile, summarizes their key photophysical data, and discusses their potential in drug development.
Synthesis Overview
The synthesis of tetra-(4-morpholinyl)phthalocyanines proceeds via a cyclotetramerization reaction of four molecules of this compound. This reaction can be carried out in the absence of a metal salt to yield the metal-free phthalocyanine (H₂Pc) or in the presence of a metal salt, such as zinc(II) acetate, to directly form the corresponding metallophthalocyanine (MPc). The general synthetic approach is depicted below.
Quantitative Data Summary
The photophysical and photochemical properties of phthalocyanines are critical for their application in photodynamic therapy. Key parameters include the Q-band absorption maximum (λmax), which dictates the optimal wavelength of light for excitation, the fluorescence quantum yield (ΦF), and the singlet oxygen quantum yield (ΦΔ). A high singlet oxygen quantum yield is generally desirable for an effective PDT photosensitizer.
| Compound | λmax (nm) in DMSO | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Metal-Free Tetra-(4-(3-morpholinophenoxy))phthalocyanine | 701, 668, 638, 608 | Negligible | 0.18 | [2] |
| Zinc(II) Tetra-(4-(3-morpholinophenoxy))phthalocyanine | 678 | 0.17 | 0.52 | [2] |
| Lead(II) Tetra-(4-(3-morpholinophenoxy))phthalocyanine | 678 | Negligible | 0.41 | [2] |
Note: Data for tetra-(4-morpholinyl)phthalocyanine was not explicitly found, so data for the structurally similar tetra-(4-(3-morpholinophenoxy))phthalocyanine is presented as a reference.
Experimental Protocols
Protocol 1: Synthesis of Metal-Free Tetra-(4-morpholinyl)phthalocyanine (H₂-TMcPc)
This protocol is adapted from general procedures for the synthesis of metal-free phthalocyanines.[3]
Materials:
-
This compound
-
n-Pentanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
A mixture of this compound (4 equivalents) and a catalytic amount of DBU is refluxed in n-pentanol (e.g., 5 mL per gram of phthalonitrile) under a nitrogen atmosphere.
-
The reaction mixture is heated to 160°C and stirred at this temperature for 20-24 hours. The progress of the reaction can be monitored by the appearance of a deep green or blue color.
-
After cooling to room temperature, the reaction mixture is poured into an excess of methanol.
-
The resulting precipitate is collected by filtration and washed thoroughly with methanol to remove unreacted starting materials and solvent residues.
-
The crude product is dried under vacuum.
-
Purification is achieved by column chromatography on silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of methanol in dichloromethane).
-
The fractions containing the desired product are collected, and the solvent is removed under reduced pressure to yield the purified metal-free tetra-(4-morpholinyl)phthalocyanine as a dark green or blue solid.
Protocol 2: Synthesis of Zinc(II) Tetra-(4-morpholinyl)phthalocyanine (Zn-TMcPc)
This protocol is based on general methods for the synthesis of metallophthalocyanines.[3]
Materials:
-
This compound
-
Anhydrous Zinc(II) acetate (Zn(OAc)₂)
-
n-Pentanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography
Procedure:
-
A mixture of this compound (4 equivalents), anhydrous zinc(II) acetate (1 equivalent), and a catalytic amount of DBU is suspended in n-pentanol.
-
The reaction mixture is heated to reflux (approximately 160°C) under a nitrogen atmosphere and stirred for 20-24 hours.
-
The mixture is then cooled to room temperature, and the product is precipitated by adding an excess of methanol.
-
The precipitate is collected by filtration and washed with methanol to remove impurities.
-
The crude product is dried and then purified by column chromatography on silica gel as described in Protocol 1.
-
The purified Zinc(II) tetra-(4-morpholinyl)phthalocyanine is obtained as a dark blue or green solid.
Characterization
The synthesized phthalocyanines should be characterized by standard spectroscopic methods:
-
UV-Vis Spectroscopy: To confirm the formation of the phthalocyanine macrocycle and determine the Q-band absorption maximum.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure and confirm the presence of the morpholine substituents.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI): To confirm the molecular weight of the synthesized compounds.
Applications in Drug Development
Phthalocyanines substituted with morpholine moieties are of significant interest in drug development, primarily as photosensitizers for photodynamic therapy (PDT).[4][5]
The mechanism of PDT involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength.[6] Upon light absorption, the photosensitizer is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived excited triplet state.[6] This triplet state photosensitizer can transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (a Type II photochemical process), which leads to the destruction of cancer cells.[7]
The morpholine substituents can improve the pharmacokinetic properties of the phthalocyanine photosensitizer. Cationic derivatives, obtained by quaternization of the morpholine nitrogen, have shown particularly high efficacy against various pathogens, including fungi like Candida albicans, suggesting their potential as antifungal photodynamic agents.[8] The IC90 value of a cationic α-mono-substituted ZnPc against C. albicans has been reported to be as low as 3.3 μM with a light dose of 27 J cm-2.[8]
Conclusion
The synthesis of morpholinyl-substituted phthalocyanines offers a versatile platform for the development of advanced photosensitizers for photodynamic therapy and other biomedical applications. The protocols provided herein offer a clear pathway for the preparation of both metal-free and zinc(II) derivatives from this compound. The favorable photophysical properties, coupled with the potential for further structural modification, make these compounds highly valuable for researchers in medicinal chemistry and drug development. Further in vitro and in vivo studies are warranted to fully explore the therapeutic potential of these promising macrocyclic compounds.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Symmetrically Substituted Zn and Al Phthalocyanines and Polymers for Photodynamic Therapy Application [frontiersin.org]
- 6. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mono- and tetra-substituted zinc(II) phthalocyanines containing morpholinyl moieties: Synthesis, antifungal photodynamic activities, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-(4-Morpholinyl)phthalonitrile for High-Temperature Polymers
Introduction
4-(4-Morpholinyl)phthalonitrile is a versatile monomer utilized in the synthesis of high-performance, high-temperature thermosetting polymers. Phthalonitrile-based resins are renowned for their exceptional thermal and oxidative stability, low moisture absorption, and excellent mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[1] The incorporation of the morpholine group can potentially enhance the processability and solubility of the monomer without significantly compromising the outstanding thermal performance of the resulting polymer.
Key Features and Potential Benefits
-
High Thermal Stability: Polymers derived from phthalonitrile monomers exhibit remarkable resistance to thermal degradation, with decomposition temperatures often exceeding 450°C.[2]
-
Excellent Thermo-Oxidative Stability: The highly cross-linked aromatic structure of cured phthalonitrile resins provides superior resistance to oxidation at elevated temperatures.[3]
-
Low Water Absorption: The hydrophobic nature of the polymer matrix results in minimal moisture uptake, ensuring dimensional stability and consistent mechanical and electrical properties in humid environments.[2]
-
Good Processability: While many phthalonitrile monomers have high melting points, the introduction of flexible moieties like morpholine can potentially lower the melting point and viscosity, leading to a wider processing window.[4]
-
Superior Mechanical Properties: Cured phthalonitrile polymers typically exhibit high storage modulus and high glass transition temperatures (Tg), often exceeding 400°C.[2]
-
Flame Retardancy: The high aromatic content and char yield of phthalonitrile polymers contribute to their inherent flame resistance.[5]
Applications
The exceptional properties of polymers derived from this compound make them ideal candidates for:
-
High-Temperature Structural Composites: As a matrix resin for carbon and glass fiber reinforcements in aerospace components and industrial machinery.
-
Adhesives for High-Temperature Environments: For bonding metals, ceramics, and composites that operate at extreme temperatures.
-
Electronic Encapsulation and Substrates: Providing thermal management and protection for electronic components in harsh conditions.
-
Ablative Materials: For applications requiring resistance to extreme heat and erosion, such as in rocketry and defense systems.
Quantitative Data Summary
The following table summarizes typical properties of high-temperature polymers derived from phthalonitrile-based monomers. Note: These are representative values for the class of phthalonitrile polymers and may not reflect the exact performance of a polymer derived specifically from this compound.
| Property | Typical Value | Analysis Method |
| Glass Transition Temp. (Tg) | > 400 °C | DMA |
| 5% Weight Loss Temp. (Td5%) | > 450 °C (in N₂) | TGA |
| Char Yield at 800 °C | > 60% (in N₂) | TGA |
| Storage Modulus at 50 °C | > 3000 MPa | DMA |
| Water Absorption | < 1.5% | - |
Experimental Protocols
1. Synthesis of this compound Monomer
This protocol describes the synthesis of this compound via nucleophilic aromatic substitution of 4-nitrophthalonitrile with morpholine.
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-nitrophthalonitrile (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Slowly add morpholine (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an excess of cold deionized water to precipitate the product.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts.
-
Dissolve the crude product in dichloromethane and wash with deionized water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using FTIR and ¹H NMR spectroscopy.
2. Polymerization of this compound
This protocol outlines the thermal curing of the this compound monomer using an aromatic diamine as a curing agent.
Materials:
-
This compound monomer
-
4,4'-Diaminodiphenyl ether (ODA) or another suitable aromatic diamine curing agent (typically 2-5 wt%)
-
High-temperature mold
-
Muffle furnace or high-temperature oven with inert atmosphere capability
Procedure:
-
Thoroughly mix the this compound monomer with the aromatic diamine curing agent in the desired weight ratio. This can be done by melt blending at a temperature above the monomer's melting point but below the curing onset temperature.
-
Pour the molten mixture into a preheated high-temperature mold.
-
Place the mold in a muffle furnace or oven under a nitrogen atmosphere.
-
Execute the following multi-step curing schedule:
-
Heat to 250°C and hold for 2 hours.
-
Ramp the temperature to 280°C and hold for 4 hours.
-
Ramp the temperature to 320°C and hold for 4 hours.
-
Finally, post-cure at 350°C for 8 hours.[6]
-
-
Allow the cured polymer to cool slowly to room temperature to prevent thermal shock and cracking.
-
Demold the fully cured polymer for subsequent characterization.
3. Characterization of the Cured Polymer
a) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain an FTIR spectrum of the cured polymer.
-
Confirm the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of characteristic peaks for triazine rings (around 1520 and 1360 cm⁻¹) and potentially isoindoline structures, indicating successful polymerization.[6]
b) Thermogravimetric Analysis (TGA):
-
Heat a small sample of the cured polymer from room temperature to 800-1000°C at a heating rate of 10°C/min under both nitrogen and air atmospheres.[6]
-
Determine the 5% weight loss temperature (Td5%) and the char yield at 800°C to assess thermal and thermo-oxidative stability.
c) Differential Scanning Calorimetry (DSC):
-
Heat a sample of the uncured monomer-curing agent mixture at a rate of 10°C/min under a nitrogen atmosphere to determine the curing exotherm and the processing window.[4]
-
Run a DSC scan on the cured polymer to confirm the absence of any residual curing exotherm and to determine the glass transition temperature (Tg).
d) Dynamic Mechanical Analysis (DMA):
-
Use a rectangular bar specimen of the cured polymer.
-
Perform a temperature sweep from room temperature to above the expected Tg (e.g., 450-500°C) at a heating rate of 5°C/min and a fixed frequency (e.g., 1 Hz).[6]
-
Determine the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is typically used to identify the glass transition temperature (Tg).
Visualizations
Caption: Synthesis of this compound.
Caption: Polymer Preparation and Characterization Workflow.
Caption: Structure-Property Relationship in Phthalonitrile Polymers.
References
- 1. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]
- 6. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Curing Mechanism of 4-(4-Morpholinyl)phthalonitrile Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the curing mechanism, thermal properties, and relevant experimental protocols for 4-(4-Morpholinyl)phthalonitrile resins. These materials are part of the high-performance phthalonitrile polymer family, known for their exceptional thermal and oxidative stability, inherent flame retardancy, and low water absorption. The incorporation of a morpholinyl group creates a "self-promoting" resin that can cure without the need for an external catalyst, simplifying processing.
Self-Promoting Curing Mechanism
The curing of phthalonitrile (PN) resins proceeds via a complex, thermally driven polymerization of the ortho-dinitrile functional groups. This process results in a highly cross-linked, aromatic heterocyclic network, which is the source of the material's outstanding thermal stability.[1] In this compound, the tertiary amine of the morpholine ring functions as a built-in nucleophilic catalyst, initiating the polymerization at lower temperatures than uncatalyzed PN resins.
The proposed mechanism involves the following key stages:
-
Initiation: The lone pair of electrons on the morpholine's nitrogen atom performs a nucleophilic attack on the electron-deficient carbon of a nitrile group on an adjacent monomer. This initiates the polymerization cascade. This is analogous to mechanisms proposed for other amine-promoted PN systems.[2]
-
Propagation and Cross-linking: The initiated species propagates through further nucleophilic additions to nitrile groups on surrounding monomers. This chain reaction leads to the formation of several stable heterocyclic structures.
-
Network Formation: The curing process ultimately forms a rigid, three-dimensional network composed predominantly of highly stable triazine and polyisoindoline structures, with the potential for phthalocyanine ring formation as well.[3][4] The formation of these specific structures is confirmed by spectroscopic analysis, such as FTIR.[4]
The diagram below illustrates the proposed curing pathway for this self-promoting resin.
Quantitative Data: Thermal and Mechanical Properties
| Property | Test Method | Typical Value | Reference |
| Curing Peak Temperature | DSC (10 °C/min) | 250 - 290 °C | [5][6] |
| Glass Transition Temp. (Tg) | DMA | > 380 °C | [7][8] |
| 5% Weight Loss Temp. (Td5) | TGA (N2 atm) | > 450 °C | [4][8] |
| Char Yield @ 800 °C | TGA (N2 atm) | > 70 % | [4] |
| Storage Modulus @ 50 °C | DMA | ~3.5 GPa | [7][8] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the monomer, its thermal curing, and the characterization of the resulting thermoset polymer.
This protocol describes the synthesis via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus (flask, condenser, stirrer, inert gas) and ensure all glassware is dry.
-
To the flask, add 4-nitrophthalonitrile (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to dissolve the reactants under stirring.
-
Slowly add morpholine (1.1 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (disappearance of 4-nitrophthalonitrile), cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker of cold deionized water while stirring vigorously to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual DMF and salts.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography to yield pure this compound.
This protocol details the process of converting the monomer into a cross-linked polymer.
Materials:
-
Synthesized this compound monomer powder
-
High-temperature resistant mold (e.g., steel or aluminum)
-
Mold release agent
Equipment:
-
Programmable high-temperature oven with inert atmosphere capability (N2 or Ar)
-
Vacuum pump
Procedure:
-
Apply a suitable mold release agent to the mold surfaces and pre-heat the mold in the oven to ~150 °C.
-
Place the monomer powder into the pre-heated mold.
-
Heat the mold containing the monomer under vacuum to a temperature above its melting point (e.g., 180-200 °C) to degas the molten resin. Hold for 30-60 minutes until bubbling ceases.
-
Release the vacuum with an inert gas (N2 or Ar).
-
Curing: Ramp the temperature according to a multi-stage profile. A typical profile is:
-
Heat to 250 °C and hold for 4-8 hours.
-
Ramp to 280 °C and hold for 4-8 hours.
-
-
Post-Curing: To maximize the cross-link density and thermal properties, a post-curing step at higher temperatures is required.[3][4]
-
Ramp to 320 °C and hold for 4 hours.
-
Ramp to 350 °C and hold for 4-8 hours.
-
-
Cool the oven down slowly to room temperature to avoid thermal shock and cracking of the polymer.
-
Demold the cured polymer plaque. It can now be machined for characterization.
This section outlines the standard techniques used to analyze the cured resin.
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the curing characteristics (onset, peak, and end temperatures) and the glass transition temperature (Tg) of the cured polymer.[9][10]
-
Methodology: A small amount of uncured monomer (~5-10 mg) is placed in an aluminum DSC pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[11] The heat flow is measured versus temperature, revealing an exothermic peak for the curing reaction. For Tg measurement, a cured sample is subjected to a heat-cool-heat cycle.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition profile of the cured polymer.[12][13]
-
Methodology: A small sample of the cured polymer (~10 mg) is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically N2 and air) to a high temperature (e.g., 800-1000 °C).[1] The weight loss as a function of temperature is recorded. Key data points include the temperature at 5% weight loss (Td5) and the final char yield.
3. Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties (storage modulus, loss modulus) and determine the glass transition temperature (Tg) of the cured polymer.
-
Methodology: A rectangular bar of the cured polymer is subjected to a sinusoidal oscillating force while the temperature is ramped at a constant rate (e.g., 5 °C/min).[1][11] The Tg is typically identified as the peak of the tan δ (loss modulus / storage modulus) curve.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure and monitor the curing reaction.
-
Methodology: Spectra are taken of the uncured monomer and the fully cured polymer. The disappearance of the characteristic nitrile peak (~2230 cm-1) and the appearance of new peaks corresponding to triazine (~1520 and 1370 cm-1) and isoindoline structures confirm the polymerization.[4]
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of self-promoted hydroxy-containing phthalonitrile resins by an in situ reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. waters.com [waters.com]
Application Notes and Protocols for the Polymerization of 4-(4-Morpholinyl)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalonitrile-based polymers are a class of high-performance thermosetting resins renowned for their exceptional thermal and oxidative stability, excellent mechanical properties, and inherent flame resistance. These attributes make them highly desirable for applications in aerospace, military, and microelectronics, where materials are subjected to extreme conditions. The incorporation of various functional moieties into the phthalonitrile backbone allows for the tailoring of resin properties to meet specific performance requirements.
The monomer, 4-(4-morpholinyl)phthalonitrile, is of particular interest due to the presence of the morpholine group. The tertiary amine within the morpholine ring is anticipated to influence the polymerization process, potentially exhibiting self-catalytic behavior that can lower curing temperatures and accelerate reaction times. This application note provides a detailed protocol for the synthesis of this compound and subsequent polymerization techniques.
Synthesis of this compound Monomer
The synthesis of this compound can be readily achieved via a nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile and morpholine. The electron-withdrawing nitro group activates the aromatic ring, facilitating its displacement by the nucleophilic morpholine.
Experimental Protocol: Monomer Synthesis
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-nitrophthalonitrile (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Slowly add morpholine (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 6-8 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain pure this compound.
-
Dry the purified monomer in a vacuum oven at 60°C overnight.
-
Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its chemical structure and purity.
Polymerization of this compound
The polymerization of phthalonitrile monomers typically proceeds via a thermal curing process, leading to a highly cross-linked, thermally stable network. The resulting polymer consists of a combination of phthalocyanine, triazine, and polyisoindoline structures. The presence of the morpholine group may allow for self-catalyzed polymerization, though the addition of a curing agent can also be employed to control the curing profile.
Polymerization Workflow
Figure 1. Experimental workflow for the polymerization and characterization of this compound.
Experimental Protocol: Thermal Polymerization (Self-Catalyzed)
Materials:
-
Purified this compound monomer
Procedure:
-
Place the powdered this compound monomer into a pre-heated mold.
-
Heat the monomer in an oven or a press under a nitrogen atmosphere. A typical curing schedule is as follows:
-
Heat to a temperature above its melting point (e.g., 150-180°C) and hold for 1-2 hours to ensure complete melting and degassing.
-
Gradually increase the temperature to initiate polymerization. A staged curing cycle is recommended:
-
200°C for 4 hours
-
250°C for 4 hours
-
300°C for 8 hours
-
-
-
After the initial curing, a post-curing step at a higher temperature is crucial to enhance the cross-linking density and thermal stability of the polymer.
-
Post-cure the polymer at 325°C for 4 hours, followed by 350°C for 4 hours under a nitrogen atmosphere.
-
-
Allow the cured polymer to cool down slowly to room temperature to avoid thermal stress and cracking.
-
The resulting polymer can be machined for characterization.
Polymerization Signaling Pathway
The polymerization of phthalonitriles is a complex process involving the reaction of the nitrile groups to form a highly cross-linked aromatic network. The primary cross-linking reactions lead to the formation of phthalocyanine rings and s-triazine rings, which are responsible for the exceptional thermal stability of the resulting polymer.
Figure 2. Simplified signaling pathway for the polymerization of phthalonitrile monomers.
Data Presentation
The following tables summarize typical quantitative data for phthalonitrile-based polymers. The values presented are representative and may vary depending on the specific curing conditions and the presence of any additives.
Table 1: Thermal Properties of Poly(phthalonitrile) Resins
| Property | Typical Value | Test Method |
| Glass Transition Temperature (Tg) | > 400 °C | DMA |
| 5% Weight Loss Temperature (TGA) | 450 - 550 °C (in N₂) | TGA |
| Char Yield at 800°C (in N₂) | 60 - 80% | TGA |
Table 2: Mechanical Properties of Poly(phthalonitrile) Resins
| Property | Typical Value | Test Method |
| Flexural Strength | 80 - 120 MPa | Three-point bending |
| Flexural Modulus | 3 - 5 GPa | Three-point bending |
| Compressive Strength | 150 - 250 MPa | Compression testing |
Conclusion
This application note provides a foundational protocol for the synthesis and polymerization of this compound. The presence of the morpholine moiety is expected to provide advantageous processing characteristics. Researchers are encouraged to optimize the curing parameters to achieve the desired material properties for their specific applications. The exceptional thermal and mechanical properties of the resulting polymers make them excellent candidates for advanced materials in demanding environments. Further characterization of the cured polymer, including its dielectric properties and moisture absorption, is recommended for a comprehensive evaluation.
Application of 4-(4-Morpholinyl)phthalonitrile in High-Performance Composite Materials
Introduction: 4-(4-Morpholinyl)phthalonitrile stands as a significant precursor in the development of advanced polymer matrix composites, primarily through its conversion into robust phthalocyanine thermosetting resins. These materials are at the forefront of high-performance applications, particularly in the aerospace, defense, and electronics sectors, where exceptional thermal stability, mechanical strength, and resistance to harsh environments are paramount. The morpholine moiety introduces unique characteristics to the resulting polymer network, influencing its processing and final properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of composite materials, targeting researchers and professionals in materials science and drug development.
Application Notes
This compound is a monomer that undergoes a thermally induced cyclotrimerization to form a highly cross-linked polyphthalocyanine network. This polymerization process is characterized by the formation of a complex, heterocyclic aromatic structure that imparts outstanding properties to the resulting material.
Key Attributes of Composites Derived from this compound:
-
Exceptional Thermal and Thermo-oxidative Stability: The rigid, aromatic backbone of the cured phthalocyanine resin provides remarkable resistance to high temperatures and oxidative degradation. Materials based on phthalonitrile resins can often withstand continuous service temperatures exceeding 300°C.
-
Inherent Flame Retardancy: The high aromatic content and the formation of a stable char layer upon combustion contribute to excellent fire-resistant properties.
-
Superior Mechanical Properties: When reinforced with fibers such as carbon or glass, the resulting composites exhibit high strength-to-weight ratios, making them suitable for structural applications in demanding environments.
-
Low Moisture Absorption: The hydrophobic nature of the polymer matrix leads to minimal water uptake, ensuring dimensional stability and consistent performance in humid conditions.
-
Chemical Resistance: The highly cross-linked structure provides excellent resistance to a wide range of solvents and corrosive chemicals.
Applications in Composite Materials:
The unique combination of properties makes composites derived from this compound ideal for:
-
Aerospace Components: Including structural parts, engine components, and thermal protection systems that experience extreme temperatures and mechanical stress.
-
Electronic Substrates: For high-frequency printed circuit boards and electronic packaging where thermal management and low dielectric properties are critical.
-
Radomes: The high thermal stability and good dielectric properties are advantageous for applications in radar-transparent enclosures.
-
High-Temperature Adhesives and Coatings: For bonding and protecting components in high-temperature environments.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of the this compound monomer and its subsequent use in the fabrication of a fiber-reinforced composite. It is important to note that specific parameters may require optimization based on the desired final properties and the specific reinforcing fiber used.
Protocol 1: Synthesis of this compound
This protocol is based on the common synthetic route for phthalonitrile derivatives, which involves the nucleophilic aromatic substitution of a nitro group from 4-nitrophthalonitrile.
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Methanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 4-nitrophthalonitrile in anhydrous DMF.
-
Add an excess of anhydrous potassium carbonate to the solution to act as a base.
-
Slowly add morpholine (typically in a slight molar excess to the 4-nitrophthalonitrile) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours (e.g., 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water to precipitate the product.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts and residual DMF.
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain purified this compound.
-
Dry the purified product in a vacuum oven.
Characterization: The structure and purity of the synthesized monomer should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Protocol 2: Fabrication of a Fiber-Reinforced Composite
This protocol outlines the fabrication of a composite laminate using a hot-press molding technique.
Materials:
-
This compound monomer
-
Curing agent (e.g., an aromatic diamine such as 4,4'-diaminodiphenyl sulfone (DDS), or a metallic salt like zinc chloride)
-
Reinforcing fabric (e.g., carbon fiber, glass fiber)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc))
Procedure:
-
Resin Formulation:
-
Dissolve the this compound monomer in a minimal amount of a high-boiling point solvent to create a resin solution.
-
Add the curing agent to the solution. The concentration of the curing agent will depend on the specific agent used and the desired curing characteristics (typically 1-5 wt%). Stir until the curing agent is fully dissolved.
-
-
Prepreg Preparation:
-
Impregnate the reinforcing fabric with the resin solution. This can be done by hand-layup, ensuring even distribution of the resin.
-
The impregnated fabric (prepreg) is then placed in a vacuum oven at a moderate temperature (e.g., 100-120°C) to remove the solvent. The duration will depend on the solvent's boiling point and the thickness of the prepreg.
-
-
Lay-up and Curing:
-
Cut the prepreg into the desired dimensions and stack them in a mold in the desired orientation.
-
Place the mold in a hot press.
-
The curing process is typically a multi-step thermal treatment. A representative curing cycle is as follows:
-
Heat to an initial temperature (e.g., 200°C) and hold for a period (e.g., 1-2 hours) to allow for resin flow and consolidation. Apply initial pressure.
-
Ramp up the temperature to a higher curing temperature (e.g., 250-280°C) and hold for an extended period (e.g., 4-8 hours) to advance the cross-linking reaction. Increase the pressure to the final molding pressure.
-
Further increase the temperature for post-curing (e.g., 300-350°C) for several hours (e.g., 4-8 hours) to complete the polymerization and achieve optimal thermal stability.
-
-
Cool the mold slowly to room temperature under pressure to minimize residual thermal stresses.
-
-
Post-fabrication Analysis:
-
The fabricated composite should be characterized for its mechanical properties (e.g., flexural strength, interlaminar shear strength) and thermal properties (e.g., glass transition temperature (Tg) via Dynamic Mechanical Analysis (DMA), and thermal stability via Thermogravimetric Analysis (TGA)).
-
Data Presentation
| Property | Typical Value Range | Test Method |
| Mechanical Properties | ||
| Flexural Strength | 500 - 1000 MPa | ASTM D790 |
| Flexural Modulus | 40 - 150 GPa | ASTM D790 |
| Interlaminar Shear Strength (ILSS) | 40 - 90 MPa | ASTM D2344 |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | > 350 °C | DMA (ASTM D7028) |
| Decomposition Temperature (Td₅) | > 500 °C (in N₂) | TGA (ASTM E1131) |
| Char Yield at 800°C (in N₂) | > 60 % | TGA (ASTM E1131) |
| Physical Properties | ||
| Density | 1.4 - 1.6 g/cm³ | ASTM D792 |
| Water Absorption (24h immersion) | < 1.0 % | ASTM D570 |
Visualizations
Synthesis of this compound
Caption: Synthesis workflow for this compound.
Composite Fabrication Workflow
Caption: Workflow for fabricating fiber-reinforced composites.
Curing Mechanism of Phthalonitrile Resins
Caption: Key structures formed during phthalonitrile resin curing.
Synthesis of 4-(4-Morpholinyl)phthalonitrile: A Detailed Protocol for Laboratory Applications
Application Note: This document provides a comprehensive protocol for the laboratory synthesis of 4-(4-Morpholinyl)phthalonitrile, a key intermediate in the development of functional dyes and materials. The primary application of this compound is as a precursor for the synthesis of substituted phthalocyanines, which are of significant interest in fields such as photodynamic therapy, catalysis, and materials science. This protocol details the necessary reagents, experimental procedure, and characterization of the final product.
Introduction
This compound is synthesized via a nucleophilic aromatic substitution reaction. This common and efficient reaction involves the displacement of a nitro group from 4-nitrophthalonitrile by the secondary amine, morpholine. The reaction is typically facilitated by a base in a polar aprotic solvent. The resulting product serves as a versatile building block for the construction of more complex macrocyclic compounds, particularly phthalocyanines. The introduction of the morpholine moiety can enhance the solubility and photophysical properties of the final phthalocyanine derivatives.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitrophthalonitrile | 99% | Sigma-Aldrich |
| Morpholine | 99% | Acros Organics |
| Anhydrous Potassium Carbonate (K₂CO₃) | 99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | VWR |
| n-Hexane | ACS Grade | VWR |
| Deionized Water | - | In-house |
Synthesis of this compound
A solution of 4-nitrophthalonitrile (1.0 g, 5.78 mmol) and morpholine (0.60 g, 6.93 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, anhydrous potassium carbonate (1.6 g, 11.58 mmol) is added. The reaction mixture is then heated to 80°C and stirred for 24 hours under a nitrogen atmosphere.
Upon completion, the reaction mixture is cooled to room temperature and poured into 200 mL of ice-cold deionized water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with deionized water, and dried under vacuum. The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and n-hexane (1:1 v/v) as the eluent to afford this compound as a white solid.
Data Presentation
Reaction Parameters and Product Characterization
| Parameter | Value |
| Starting Material | 4-Nitrophthalonitrile |
| Reagents | Morpholine, K₂CO₃ |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80°C |
| Reaction Time | 24 hours |
| Yield | ~85% |
| Appearance | White solid |
| Melting Point | 168-170°C |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.62 (d, J = 8.8 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 7.08 (d, J = 2.4 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.35 (t, J = 4.8 Hz, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.2, 134.5, 120.6, 118.9, 117.2, 115.8, 112.3, 108.1, 66.5, 47.8 |
| IR (KBr, cm⁻¹) | 2226 (C≡N), 1608, 1512, 1238, 1115 |
| Mass Spec (ESI-MS) | m/z 214.1 [M+H]⁺ |
Experimental Workflow and Application
The synthesis of this compound is a key step in the production of functionalized phthalocyanines. The workflow diagram below illustrates this process, from the starting materials to the final macrocyclic product.
Caption: Synthetic workflow for this compound and its application.
Application Notes and Protocols for 4-(4-Morpholinyl)phthalonitrile-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalonitrile-based polymers are a class of high-performance thermosetting resins renowned for their exceptional thermal and oxidative stability, excellent mechanical properties, low water absorption, and inherent flame resistance. These attributes make them prime candidates for applications in demanding environments, particularly in the aerospace and electronics industries. This document provides an overview of the applications, properties, and experimental protocols related to phthalonitrile polymers, with a specific focus on a proposed 4-(4-morpholinyl)phthalonitrile-based system. The morpholinyl functional group is anticipated to influence the processing characteristics and final properties of the polymer, potentially leading to improved solubility and modified dielectric properties.
It is important to note for drug development professionals that while the field of polymer chemistry is vast and often intersects with drug delivery, phthalonitrile-based polymers are generally not considered suitable for biomedical applications. The high temperatures required for curing are incompatible with biological molecules. Furthermore, their rigid, cross-linked aromatic structure does not lend itself to biodegradation, a critical requirement for most in-vivo drug delivery systems. The potential toxicity of the monomers and any degradation byproducts would also be a significant concern. Therefore, the following application notes focus exclusively on materials science applications.
High-Performance Applications
The robust nature of the cross-linked aromatic network in cured phthalonitrile polymers makes them suitable for a range of high-performance applications:
-
Aerospace Composites: Due to their high-temperature resistance and mechanical strength, these polymers are used as matrices for fiber-reinforced composites in aircraft and spacecraft components that experience extreme temperatures.[1][2]
-
Electronic Encapsulation and Packaging: Their low dielectric constant and loss, coupled with high thermal stability, make them ideal for encapsulating and protecting sensitive electronic components in harsh environments.[3][4]
-
Flame-Retardant Materials: The inherent flame resistance of phthalonitrile resins, with high char yields upon combustion, makes them valuable in applications where fire safety is critical, such as in naval vessels and aircraft interiors.[1][3]
-
High-Performance Structural Adhesives: The ability to form strong, thermally stable bonds allows for their use as adhesives in high-temperature structural applications.
-
Advanced Coatings: Their chemical resistance and thermal stability are advantageous for protective coatings in aggressive chemical and high-temperature environments.
Properties of Phthalonitrile-Based Polymers
The properties of phthalonitrile polymers can be tailored by the chemical structure of the monomer and the curing conditions. The introduction of a morpholinyl group is expected to influence these properties. Below is a summary of typical quantitative data for various phthalonitrile polymer systems found in the literature.
Table 1: Thermal Properties of Selected Phthalonitrile-Based Polymers
| Polymer System | Curing Agent | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (N2) (%) | Reference |
| Bisphenol A-based phthalonitrile | - | > 380 | 430 | 61.4 | [3] |
| Resorcinol-based phthalonitrile | - | > 400 | 475 | 72 | [3] |
| 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB) | 4,4′-diaminodiphenyl ether | > 400 | 524 | - | [5] |
| 4,4′-bis(p-perfluoro-phenol-(bis(p-phenol)propane-2,2-diyl)-p-oxy-diphthalonitrile) | 4-(aminophenoxy)phthalonitrile | > 400 | 501 | - | [6] |
| Hexa(4-(3,4-dicyanophenoxy)phenylamino)-cyclotriphosphazene (CTP-PN) | Self-curing | > 350 | 405 | > 70 | [3] |
Table 2: Mechanical and Electrical Properties of Selected Phthalonitrile-Based Polymers
| Polymer System | Curing Agent | Storage Modulus (at 50°C) (MPa) | Dielectric Constant (at 50 MHz) | Dielectric Loss (at 50 MHz) | Reference |
| Pyridine-based phthalonitrile (DPTP) | Various amines | 3315 | - | - | |
| 4,4′-bis(p-perfluoro-phenol-(bis(p-phenol)propane-2,2-diyl)-p-oxy-diphthalonitrile) | 4-(aminophenoxy)phthalonitrile | - | 2.84 | 0.007 | [6] |
| 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB) with 10% APPN | 4-[1-(4-aminophenyl)-4-(4-phenyl)piperazine-oxy]phthalonitrile (APPN) | 1373 (at 400°C) | - | - | [5] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound Monomer
Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Nitrophthalonitrile
-
4-Morpholinophenol
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Deionized water
-
Dichloromethane
-
Magnesium sulfate (MgSO4)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Thermometer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap with a condenser, add 4-morpholinophenol (1 equivalent), 4-nitrophthalonitrile (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents).
-
Add a 2:1 (v/v) mixture of anhydrous DMF and toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 120-130°C) and remove the water formed during the reaction azeotropically using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, continue the reaction at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of methanol/water (1:1 v/v) to precipitate the product.
-
Filter the crude product using a Büchner funnel, wash with deionized water, and dry under vacuum.
-
For further purification, dissolve the crude product in dichloromethane, wash with deionized water in a separatory funnel, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Characterize the final product by FT-IR, 1H NMR, and 13C NMR spectroscopy and mass spectrometry.
Protocol 2: Polymerization of this compound
Objective: To prepare a cross-linked polymer from the this compound monomer via thermal curing.
Materials:
-
This compound monomer
-
Aromatic amine curing agent (e.g., 4-(4-aminophenoxy)phthalonitrile (4-APN) or 1,3-bis(3-aminophenoxy)benzene (m-APB)) (typically 2-5 wt%)
-
Mold for sample preparation
Equipment:
-
High-temperature oven or hot press
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Thoroughly mix the this compound monomer with the chosen aromatic amine curing agent in a mortar and pestle to ensure a homogeneous mixture.
-
Place the powdered mixture into a mold.
-
Heat the mold in a high-temperature oven or hot press using a staged curing cycle. A representative cycle would be:
-
Heat to a temperature just above the melting point of the monomer (e.g., 200-220°C) and hold for 1-2 hours to allow for melt processing and initial cross-linking.
-
Gradually increase the temperature in steps (e.g., 250°C for 4 hours, 280°C for 4 hours, 320°C for 8 hours).
-
A final post-curing step at a higher temperature (e.g., 350-375°C) for 4-8 hours under a nitrogen atmosphere can be performed to complete the cross-linking and enhance the thermal properties.
-
-
Allow the cured polymer to cool slowly to room temperature to avoid thermal stress and cracking.
-
Remove the cured polymer from the mold for characterization.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and fabrication of phthalonitrile-based polymers and a logical diagram of their structure-property relationships.
References
- 1. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(4-Morpholinyl)phthalonitrile Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality for the treatment of various cancers and other diseases. It relies on the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death. Phthalocyanines (Pcs), a class of synthetic porphyrin analogues, have emerged as promising second-generation photosensitizers due to their strong absorption in the therapeutic window (600–800 nm), high singlet oxygen quantum yields, and excellent chemical and photostability.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 4-(4-morpholinyl)phthalonitrile-derived photosensitizers, particularly zinc(II) phthalocyanines, for their potential use in photodynamic therapy. The morpholine moiety is introduced to enhance the photodynamic efficacy and solubility of the phthalocyanine derivatives.
Data Presentation
The following tables summarize the key quantitative data for morpholino-substituted phthalocyanine derivatives, enabling a comparative assessment of their photophysical and photodynamic properties.
Table 1: Photophysical Properties of Morpholino-Substituted Zinc Phthalocyanines
| Compound | Solvent | λmax (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Zinc(II) 2-(morpholin-4-yl)ethoxy substituted phthalocyanine | DMF | 678 | 0.17 | 0.25 - 0.53 | [1][2] |
| Tetra-4-(3-morpholinophenoxy) substituted zinc(II) phthalocyanine | DMSO | 680 | 0.17 | 0.52 | [3] |
| Unsubstituted Zinc Phthalocyanine (Reference) | DMSO | 670 | 0.20 | 0.56 | [4] |
Table 2: In Vitro Photodynamic Efficacy (IC50 Values) of a Zinc(II) 2-(morpholin-4-yl)ethoxy Substituted Phthalocyanine
| Cell Line | Cancer Type | IC50 (µM) | Light Dose | Reference |
| PC3 | Prostate Cancer | 0.25 | 20 min at 2 mW/cm² | [1] |
| A375 | Human Malignant Melanoma | 1.47 | 20 min at 2 mW/cm² | [1] |
| LNCaP | Prostate Cancer | Data on apoptosis and cell cycle arrest available | 20 min at 2 mW/cm² | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution reaction to synthesize the phthalonitrile precursor.
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophthalonitrile (1 equivalent) in dry DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add morpholine (1.1 equivalents) to the solution.
-
Add anhydrous potassium carbonate (2-3 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Tetra-(4-morpholinyl) Zinc(II) Phthalocyanine
This protocol details the cyclotetramerization of the phthalonitrile precursor to the final zinc(II) phthalocyanine photosensitizer.
Materials:
-
This compound
-
Anhydrous Zinc Acetate [Zn(OAc)₂]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Dimethylformamide (DMF) or other high-boiling point solvent (e.g., 1-pentanol)
-
Methanol
-
Standard laboratory glassware for high-temperature reactions and reflux
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine this compound (4 equivalents) and anhydrous zinc acetate (1 equivalent) in dry DMF.
-
Add a catalytic amount of DBU (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) under an inert atmosphere and maintain for 18-24 hours. The solution should turn a deep green or blue color, indicating the formation of the phthalocyanine.
-
Monitor the reaction by observing the disappearance of the phthalonitrile starting material using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude product by slowly adding the reaction mixture to a large volume of methanol or water.
-
Collect the solid product by vacuum filtration.
-
Wash the solid extensively with hot methanol until the filtrate is colorless to remove unreacted starting materials and byproducts.
-
Dry the purified tetra-(4-morpholinyl) zinc(II) phthalocyanine under vacuum.
-
Characterize the final product using UV-Vis spectroscopy, fluorescence spectroscopy, ¹H NMR, and mass spectrometry.
Protocol 3: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol outlines the relative method for measuring the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical quencher.
Materials:
-
Synthesized zinc(II) phthalocyanine derivative
-
Unsubstituted Zinc Phthalocyanine (ZnPc) as a reference standard (ΦΔ in DMSO = 0.56)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Quartz cuvette (1 cm path length)
-
Light source with a wavelength corresponding to the Q-band absorption of the phthalocyanine (e.g., 670 nm laser or filtered lamp)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the test phthalocyanine, the reference ZnPc, and DPBF in DMSO.
-
In a quartz cuvette, prepare a solution of the test phthalocyanine in DMSO with an absorbance of approximately 0.1 at the Q-band maximum.
-
To this solution, add a small aliquot of the DPBF stock solution so that the initial absorbance of DPBF at ~415 nm is between 1.0 and 1.5.
-
Irradiate the solution with the light source. At regular time intervals, stop the irradiation and record the UV-Vis spectrum, monitoring the decrease in the DPBF absorbance at ~415 nm.
-
Repeat the experiment under identical conditions using the reference ZnPc solution.
-
Plot the absorbance of DPBF at ~415 nm against the irradiation time for both the test and reference samples.
-
Calculate the rate of DPBF decomposition (slope of the initial linear portion of the plot) for both samples.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of the test compound using the following equation: ΦΔ (sample) = ΦΔ (reference) × [Rate (sample) / Rate (reference)] × [Abs (reference) / Abs (sample)] where Abs is the absorbance of the photosensitizer at the irradiation wavelength.
Protocol 4: In Vitro Photodynamic Therapy (Cytotoxicity Assay)
This protocol describes the evaluation of the phototoxic effect of the synthesized photosensitizers on cancer cells using a standard MTT or similar cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized zinc(II) phthalocyanine derivative
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Light source for irradiation (e.g., LED array or laser with appropriate wavelength and power)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a series of dilutions of the phthalocyanine derivative in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the photosensitizer. Include a control group with medium only.
-
Incubate the cells with the photosensitizer for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
After incubation, wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh, photosensitizer-free medium to the wells.
-
Irradiate the cells with light of the appropriate wavelength and dose. Keep a set of plates in the dark as a control for dark toxicity.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated and unirradiated) cells.
-
Determine the IC50 value (the concentration of the photosensitizer that causes 50% cell death) from the dose-response curve.
Protocol 5: Cellular Uptake and Subcellular Localization
This protocol outlines a method to quantify the cellular uptake and visualize the subcellular localization of the photosensitizer.
Materials:
-
Cancer cell line of interest
-
Synthesized zinc(II) phthalocyanine derivative
-
Cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader or spectrofluorometer
-
Confocal laser scanning microscope
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
Procedure for Cellular Uptake Quantification:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with a known concentration of the phthalocyanine derivative for various time points.
-
At each time point, wash the cells thoroughly with cold PBS to remove extracellular photosensitizer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a fluorescence microplate reader or spectrofluorometer at the appropriate excitation and emission wavelengths for the phthalocyanine.
-
Create a standard curve by measuring the fluorescence of known concentrations of the phthalocyanine in the lysis buffer.
-
Quantify the amount of photosensitizer taken up by the cells by comparing the fluorescence of the cell lysates to the standard curve. Normalize the uptake to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
Procedure for Subcellular Localization:
-
Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Incubate the cells with the phthalocyanine derivative for the desired time.
-
In the final 30-60 minutes of incubation, add an organelle-specific fluorescent tracker if co-localization is to be determined.
-
Wash the cells with PBS and replace with fresh medium.
-
Visualize the intracellular distribution of the photosensitizer (and the organelle tracker) using a confocal laser scanning microscope. The inherent fluorescence of the phthalocyanine allows for its direct visualization.
Mandatory Visualizations
Caption: Synthesis of Tetra-(4-morpholinyl) Zinc(II) Phthalocyanine.
Caption: Mechanism of Type II Photodynamic Therapy.
Caption: Experimental Workflow for PDT Photosensitizer Evaluation.
Caption: Simplified PDT-Induced Apoptosis Pathway.
References
Application Notes and Protocols for Curing 4-(4-Morpholinyl)phthalonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, high glass transition temperatures, and excellent mechanical properties.[1][2] These characteristics make them attractive for applications in aerospace, electronics, and as matrices for advanced composites.[1][3] The curing of phthalonitrile monomers typically involves the ring-forming polymerization of nitrile groups to form a highly cross-linked network consisting of phthalocyanine, triazine, and isoindoline structures.[1][4] This process is often facilitated by the use of curing agents and a carefully controlled thermal treatment schedule. This document provides a detailed experimental setup for the curing of 4-(4-Morpholinyl)phthalonitrile, a specific derivative of interest. The protocols outlined below are based on established methodologies for similar phthalonitrile systems and provide a robust starting point for experimental work.
Experimental Protocols
1. Materials and Reagents:
-
This compound monomer
-
Curing agent (e.g., 4,4'-diaminodiphenyl sulfone (DDS), 1,3-bis(4-aminophenoxy)benzene (APB), or an appropriate ionic liquid)[5][6]
-
Solvent for prepolymer preparation (if necessary, e.g., N,N-dimethylformamide (DMF))
-
Nitrogen or Argon gas (for inert atmosphere)
2. Preparation of the Phthalonitrile Resin Formulation:
-
Monomer and Curing Agent Mixture: Accurately weigh the this compound monomer and the selected curing agent. A typical concentration for amine curing agents is in the range of 2-5 wt%.
-
Melting and Mixing: The mixture is heated to a temperature above the melting point of the monomer. For many phthalonitrile systems, this is in the range of 160-260°C.[2][7] The components should be stirred until a homogeneous, transparent melt is obtained.
-
Degassing: To remove any entrapped air or volatile impurities, the molten mixture is degassed under a vacuum. This step is crucial to prevent void formation in the final cured polymer.
3. Curing Protocol:
The curing of phthalonitrile resins is typically a multi-step process involving a gradual increase in temperature to ensure complete reaction and to manage the exotherm. The following is a representative curing schedule that may require optimization based on the specific curing agent used and the desired final properties.
-
Initial Cure: The degassed resin is poured into a preheated mold and cured in an oven or a hot press under a nitrogen or argon atmosphere.
-
Post-Curing: To enhance the cross-linking density and maximize the thermal and mechanical properties, a post-curing step at higher temperatures is often employed.
-
Cooling: After the post-curing is complete, the oven is slowly cooled down to room temperature to avoid thermal shock and the introduction of internal stresses in the cured polymer.
4. Characterization of the Cured Polymer:
A suite of analytical techniques is used to evaluate the properties of the cured this compound polymer.
-
Differential Scanning Calorimetry (DSC): To determine the curing exotherm, peak curing temperature, and the glass transition temperature (Tg) of the cured polymer. The analysis is typically run at a heating rate of 10°C/min under a nitrogen atmosphere.[4]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. The temperature at 5% weight loss (Td5) and the char yield at 800°C or 1000°C are key parameters. The analysis is performed under both nitrogen and air atmospheres at a heating rate of 10°C/min.[1][4]
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus (G'), loss modulus (G''), and tan delta as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg). A typical setup involves a three-point bending mode at a frequency of 1 Hz and a heating rate of 5°C/min.[4][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the curing process by observing the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to triazine (around 1520 and 1360 cm⁻¹) and isoindoline (around 1730 cm⁻¹) structures.[2][4]
-
Rheological Analysis: To study the viscosity profile of the resin as a function of temperature and time, which provides information about the processing window and gel time.[9]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of cured phthalonitrile resins. The values for this compound are expected to be within these ranges but must be determined experimentally.
Table 1: Thermal Properties of Cured Phthalonitrile Resins
| Property | Typical Value Range | Analytical Technique |
| Glass Transition Temperature (Tg) | 280 - >400 °C | DSC, DMA |
| 5% Weight Loss Temperature (Td5) in N₂ | 400 - 600 °C[1][5] | TGA |
| Char Yield at 800 °C in N₂ | 60 - 80 %[1][5] | TGA |
Table 2: Mechanical Properties of Cured Phthalonitrile Resins
| Property | Typical Value Range | Analytical Technique |
| Storage Modulus (G') at room temperature | 2 - 4 GPa | DMA |
| Flexural Strength | 70 - 120 MPa[5] | Three-point bending test |
Mandatory Visualization
Caption: Experimental workflow for curing and characterization of this compound.
Caption: Simplified reaction pathways during the curing of phthalonitrile resins.
References
- 1. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]
- 2. Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 4. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]
- 9. expresspolymlett.com [expresspolymlett.com]
Application Notes and Protocols for Monitoring 4-(4-Morpholinyl)phthalonitrile Polymerization
Introduction
4-(4-Morpholinyl)phthalonitrile is a high-performance thermosetting monomer that, upon curing, forms a highly cross-linked polyphthalonitrile network. These polymers are renowned for their exceptional thermal and thermo-oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for applications in the aerospace, microelectronics, and advanced composites industries. The final properties of the cured material are critically dependent on the extent and conditions of the polymerization (curing) process. Therefore, precise monitoring and characterization of the curing behavior are essential for process optimization, quality control, and ensuring the desired performance of the final product.
This document provides detailed application notes and experimental protocols for key analytical methods used to monitor the polymerization of this compound and related phthalonitrile resins. These techniques offer insights into the chemical, thermal, and mechanical changes that occur during the transition from a low-viscosity monomer to a rigid, cross-linked thermoset.
Fourier-Transform Infrared Spectroscopy (FTIR)
Application Note
FTIR spectroscopy is a powerful technique for monitoring the chemical changes during the polymerization of this compound. The method tracks the disappearance of reactant functional groups and the appearance of new structural motifs characteristic of the cross-linked polymer. The polymerization of phthalonitriles proceeds through the reaction of the nitrile (–C≡N) groups to form highly stable, aromatic heterocyclic structures such as triazine rings and phthalocyanine macrocycles.[1][2]
By monitoring the infrared spectrum as a function of time and temperature, one can qualitatively and quantitatively assess the conversion of the nitrile groups. The key spectral feature is the strong absorption band of the nitrile group, typically observed around 2232 cm⁻¹.[1] As the curing reaction progresses, the intensity of this peak decreases. Concurrently, new absorption peaks emerge, indicating the formation of the cross-linked network. For instance, the appearance of peaks around 1360 cm⁻¹ and 1520 cm⁻¹ can be attributed to the stretching of triazine rings, while a band near 1010 cm⁻¹ suggests the formation of phthalocyanine structures.[1] This allows for the real-time, in-situ tracking of the reaction progress.
Experimental Protocol
1.1. Apparatus and Materials:
-
FTIR Spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) cell.
-
This compound monomer.
-
Curing agent/initiator (if applicable, e.g., an aromatic amine like 4-(aminophenoxy)phthalonitrile).[2][3]
-
Potassium Bromide (KBr) windows or powder (for transmission).
-
Solvent for cleaning (e.g., acetone, isopropanol).
1.2. Sample Preparation:
-
For Transmission (KBr Pellet): Prepare a prepolymer by heating the monomer (with curing agent, if used) to a temperature just above its melting point until a viscous liquid is formed. Quench the prepolymer to stop the reaction. Grind a small amount of the prepolymer with dry KBr powder and press into a thin, transparent pellet.
-
For Heated ATR/Transmission Cell: Directly place a small amount of the monomer/curing agent mixture onto the ATR crystal or between two KBr windows.
1.3. Experimental Procedure:
-
Obtain an initial FTIR spectrum of the uncured monomer mixture at room temperature. This will serve as the baseline (t=0).
-
Place the sample into the heated cell and program the desired temperature profile (e.g., isothermal hold at 280°C, 320°C, or a temperature ramp).[1]
-
Collect FTIR spectra at regular time intervals (e.g., every 5-10 minutes) throughout the curing process.
-
Continue data collection until no further significant changes are observed in the nitrile peak intensity, indicating the reaction has reached completion or vitrification.
1.4. Data Analysis:
-
Baseline correct all spectra to a consistent flat line where no absorption is expected.
-
Measure the peak height or area of the nitrile stretching vibration (~2232 cm⁻¹).
-
Monitor the appearance and growth of new peaks corresponding to the polymer network (e.g., triazine, phthalocyanine).[1]
-
The degree of conversion of the nitrile group can be estimated by normalizing its peak area (A_t) at time 't' to its initial area (A_0) using an internal reference peak that remains unchanged during the reaction.
Data Presentation
| Functional Group | Wavenumber (cm⁻¹) | Change During Polymerization | Reference |
| Nitrile (–C≡N) | ~2232 | Decreases | [1] |
| Isoindoline | ~1730 | Appears and may transform | [1] |
| Triazine Ring | ~1360 and ~1520 | Appears and Increases | [1] |
| Phthalocyanine Ring | ~1010 | Appears and Increases | [1] |
Differential Scanning Calorimetry (DSC)
Application Note
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique for studying the curing kinetics of thermosetting resins like this compound.[2][4] DSC measures the heat flow into or out of a sample as a function of temperature or time. The polymerization of phthalonitriles is an exothermic process, releasing heat as the cross-linking reactions occur. A DSC thermogram provides a wealth of information, including:
-
Onset of Cure (T_onset): The temperature at which the curing reaction begins.
-
Peak Exothermic Temperature (T_peak): The temperature at which the reaction rate is maximum.
-
Total Heat of Reaction (ΔH_total): The total heat evolved during the cure, which is proportional to the total number of bonds formed.
-
Degree of Cure (α): By measuring the residual heat of reaction in a partially cured sample, the extent of conversion can be quantified.[4]
-
Glass Transition Temperature (T_g): The T_g of the cured or partially cured material can be determined, which is an indicator of the cross-link density.[4]
Both non-isothermal (temperature ramp) and isothermal (constant temperature) DSC experiments can be performed to develop a comprehensive understanding of the curing kinetics.[5][6]
Experimental Protocol
2.1. Apparatus and Materials:
-
Differential Scanning Calorimeter (DSC).
-
Hermetically sealed aluminum or high-pressure DSC pans and lids.
-
Crimping press for sealing pans.
-
This compound monomer/curing agent mixture.
2.2. Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured monomer mixture into a DSC pan.
-
Hermetically seal the pan using the crimping press. This prevents mass loss due to volatilization at high temperatures.
-
Prepare an identical empty, sealed pan to be used as a reference.
2.3. Experimental Procedure (Non-Isothermal):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature well below the onset of cure (e.g., 50°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature beyond the completion of the exothermic reaction (e.g., 400°C).[5] Heating at multiple rates allows for the calculation of kinetic parameters like activation energy.[6]
-
Record the heat flow as a function of temperature. The resulting plot will show an exothermic peak representing the cure reaction.
2.4. Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
To determine the degree of cure (α) for a partially cured sample, run a DSC scan on that sample to measure its residual heat of reaction (ΔH_residual). The degree of cure is calculated as: α (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100[4]
-
The glass transition temperature (T_g) can be measured by cooling the fully cured sample and then reheating it in the DSC. A step change in the heat flow curve indicates the T_g.
Data Presentation
| Parameter | Typical Value Range for Phthalonitriles | Significance | Reference |
| Onset of Cure (T_onset) | 200 - 270 °C | Start of polymerization | [7] |
| Peak Exotherm (T_peak) | 270 - 320 °C | Maximum reaction rate | [7] |
| Total Heat of Reaction (ΔH_total) | Varies with formulation | Proportional to bond formation | [4][8] |
| Activation Energy (E_a) | 90 - 110 kJ/mol | Energy barrier for the reaction | [5] |
Rheometry
Application Note
Rheometry is used to characterize the change in the viscoelastic properties of the resin during polymerization. It measures the material's response to an applied deformation, providing critical information about its flow behavior and the development of its mechanical structure. For a thermosetting resin, rheological analysis can identify key processing events:
-
Minimum Viscosity: The lowest point of viscosity after melting and before significant cross-linking occurs. This defines the processing window where the resin has optimal flow for composite manufacturing.[2]
-
Gel Point: The point at which the resin transitions from a viscous liquid to a solid-like gel. At the gel point, the storage modulus (G') overtakes the loss modulus (G''), and the material can no longer flow.
-
Vitrification: The point at which the glass transition temperature (T_g) of the curing material rises to the curing temperature, causing the reaction to become diffusion-controlled and slow down significantly.
This information is vital for defining cure cycles, preventing defects in composite parts, and understanding the structure-property relationships of the polymer network.[9][10]
Experimental Protocol
3.1. Apparatus and Materials:
-
Rotational rheometer with parallel plate or cone-and-plate geometry, equipped with a temperature-controlled chamber.
-
This compound monomer/curing agent mixture.
3.2. Sample Preparation:
-
Melt a small amount of the monomer mixture.
-
Place the molten sample directly onto the bottom plate of the rheometer.
-
Lower the upper plate to the desired gap setting (e.g., 0.5 - 1.0 mm) and trim any excess material.
3.3. Experimental Procedure (Temperature Ramp):
-
Set the rheometer to a small-amplitude oscillatory shear mode at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).
-
Equilibrate the sample at a starting temperature below the cure onset (e.g., 220°C).[1]
-
Apply a constant heating rate (e.g., 2 °C/min) up to the final cure temperature (e.g., 400°C).[1]
-
Continuously record the complex viscosity (η*), storage modulus (G'), and loss modulus (G'') as a function of temperature.
3.4. Data Analysis:
-
Plot the complex viscosity versus temperature to identify the minimum viscosity and the sharp increase indicating gelation.
-
Plot G' and G'' versus temperature. The crossover point where G' = G'' is often used to define the gel point.
-
The processing window is the temperature range between the melting point and the onset of the rapid viscosity increase.[2]
Data Presentation
| Parameter | Description | Significance for Processing | Reference |
| Minimum Complex Viscosity (η*_min) | The lowest viscosity achieved upon heating. | Defines the optimal temperature for flow and impregnation. | [1][2] |
| Gel Point (T_gel) | Temperature at which the resin transitions from liquid to solid (G' = G''). | Marks the end of flow and workability. | [1] |
| Processing Window | Temperature range between melting and gelation. | The workable time-temperature range for manufacturing. | [2] |
Dielectric Analysis (DEA)
Application Note
Dielectric Analysis (DEA) is an in-situ technique for monitoring the cure of thermosetting polymers by measuring changes in their dielectric properties.[11][12] As the resin cures, its molecular structure changes from mobile monomers to a rigid, cross-linked network. This structural evolution significantly affects the mobility of ions and the alignment of dipoles within the material. DEA sensors, placed directly in the curing resin, apply a sinusoidal voltage and measure the resulting current. From this, two key dielectric properties are calculated:
-
Permittivity (ε'): Relates to the alignment of molecular dipoles.
-
Loss Factor (ε''): Represents the energy dissipated by ion movement and dipole relaxation.
The ionic conductivity (or its inverse, ion viscosity) is often the most sensitive parameter for cure monitoring.[13] As polymerization proceeds, the increasing viscosity and cross-link density restrict ion mobility, causing the ion viscosity to rise by several orders of magnitude. This provides a continuous, real-time profile of the cure state from initial liquefaction to final solidification.[12]
Experimental Protocol
4.1. Apparatus and Materials:
-
Dielectric analyzer and data acquisition system.
-
Reusable or disposable dielectric sensors.
-
This compound monomer/curing agent mixture.
-
Oven, press, or autoclave for curing.
4.2. Sample Preparation:
-
Place the dielectric sensor within the mold or on the tool surface.
-
Apply the this compound resin mixture directly over the sensor, ensuring it is fully covered.
4.3. Experimental Procedure:
-
Connect the sensor to the dielectric analyzer.
-
Begin the programmed cure cycle (temperature and pressure profile).
-
Set the DEA instrument to collect data over a range of frequencies (e.g., 1 Hz to 10 kHz).
-
Record the permittivity, loss factor, and calculated ion viscosity throughout the entire cure cycle.
4.4. Data Analysis:
-
Plot the logarithm of ion viscosity versus time. This curve provides a sensitive representation of the cure progression.
-
Key events such as minimum viscosity, onset of cure, and approach to full cure can be identified from the ion viscosity curve and its derivative.
-
The slope of the log(ion viscosity) curve indicates the reaction rate. A flattening of the curve signifies that the reaction has significantly slowed or stopped.
Data Presentation
| DEA Parameter | Relation to Cure State | Significance | Reference |
| Ion Viscosity | Inversely proportional to ionic mobility. | Increases by several decades as the polymer network forms, tracking the degree of cure. | [12][13] |
| Loss Factor (ε'') | Dominated by ionic conduction at low frequencies. | Its peak can indicate events like vitrification. | [11] |
| Slope of log(Ion Viscosity) | Proportional to the reaction rate. | Identifies the point of maximum reaction rate and the end of cure. | [12] |
Visualizations
Caption: Simplified reaction pathway for phthalonitrile polymerization.
Caption: General experimental workflow for monitoring polymerization.
Caption: Relationship between complementary analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tainstruments.com [tainstruments.com]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Rheology and Processing of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DIELECTRIC CURE MONITORING FOR IN-SITU, REAL-TIME TRACKING OF RESIN PROPERTIES – M.C. Gill Composites Center [composites.usc.edu]
- 12. photos.labwrench.com [photos.labwrench.com]
- 13. Dielectric Cure Monitoring Part Six: What to Know about AC and DC Cure Monitoring - Polymer Innovation Blog [polymerinnovationblog.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Morpholinyl)phthalonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-(4-morpholinyl)phthalonitrile. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Starting Material: The leaving group on the phthalonitrile starting material (e.g., nitro or fluoro group) is not sufficiently activated. 2. Low Reaction Temperature: The temperature is insufficient to overcome the activation energy of the reaction. 3. Poor Quality Reagents: Degradation of morpholine or the phthalonitrile starting material. 4. Inappropriate Solvent: The solvent may not be suitable for SNAr reactions (e.g., protic solvents can solvate the nucleophile, reducing its reactivity). | 1. Starting Material Selection: 4-Nitrophthalonitrile is generally more reactive than 4-fluorophthalonitrile due to the strong electron-withdrawing nature of the nitro group. Ensure the purity of the starting material. 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC). For the reaction with 4-nitrophthalonitrile, a temperature range of 80-120°C is typically effective. 3. Use Fresh Reagents: Use freshly opened or properly stored morpholine and phthalonitrile derivatives. 4. Solvent Choice: Employ a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. These solvents effectively solvate the cation of the base, leaving the nucleophile more reactive. |
| Formation of Side Products/Impurities | 1. Reaction with Solvent: At high temperatures, some solvents like DMF can decompose or react with the reagents. 2. Hydrolysis of Nitrile Groups: Presence of water can lead to the hydrolysis of the nitrile groups to amides or carboxylic acids. 3. Di-substitution: If a di-substituted phthalonitrile is used as a starting material, reaction at both sites can occur. | 1. Solvent Purity and Stability: Use anhydrous solvents and consider alternative high-boiling point aprotic solvents if decomposition is suspected. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. Stoichiometry Control: Carefully control the stoichiometry of the reactants. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. 3. Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely. | 1. Induce Crystallization: Try techniques such as scratching the flask, seeding with a small crystal, or changing the solvent system for recrystallization. If it remains an oil, purification by column chromatography is the best approach. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Gradient elution may be necessary. 3. Solvent Removal: After the reaction, perform an aqueous work-up to remove water-soluble solvents like DMF. For residual solvent in the final product, use a high-vacuum pump. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the nucleophilic nitrogen atom of morpholine attacks the electron-deficient carbon atom of the phthalonitrile ring that bears a good leaving group (such as a nitro or fluoro group). The reaction is facilitated by the presence of electron-withdrawing nitrile groups on the aromatic ring.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Q2: Which starting material is better: 4-nitrophthalonitrile or 4-fluorophthalonitrile?
A2: Both can be used. 4-Nitrophthalonitrile is generally more reactive due to the strong electron-withdrawing capacity of the nitro group, which activates the ring for nucleophilic attack. However, 4-fluorophthalonitrile can also be a suitable substrate, and the choice may depend on availability, cost, and downstream purification considerations.
Q3: What is the role of a base in this reaction?
A3: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often used to deprotonate the morpholine, increasing its nucleophilicity. In some cases, an excess of morpholine can also act as the base.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined beforehand.
Q5: What are the key safety precautions for this synthesis?
A5: Phthalonitrile derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used (e.g., DMF, DMSO) have their own specific hazards, so consult the safety data sheets (SDS) before use.
Experimental Protocols
Protocol 1: Synthesis from 4-Nitrophthalonitrile
This protocol outlines the synthesis of this compound from 4-nitrophthalonitrile.
Caption: Workflow for Synthesis from 4-Nitrophthalonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Nitrophthalonitrile | 173.12 | 1.73 g | 10 mmol |
| Morpholine | 87.12 | 1.05 g (1.05 mL) | 12 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol |
| Dimethylformamide (DMF) | - | 20 mL | - |
| Ethanol (for recrystallization) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophthalonitrile (1.73 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and anhydrous DMF (20 mL).
-
Add morpholine (1.05 mL, 12 mmol) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of the 4-nitrophthalonitrile spot), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.
Expected Yield: 75-85%
Protocol 2: Synthesis from 4-Fluorophthalonitrile
This protocol provides a method for synthesizing this compound from 4-fluorophthalonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Fluorophthalonitrile | 146.11 | 1.46 g | 10 mmol |
| Morpholine | 87.12 | 1.31 g (1.31 mL) | 15 mmol |
| Triethylamine (Et₃N) | 101.19 | 1.52 g (2.1 mL) | 15 mmol |
| Acetonitrile | - | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve 4-fluorophthalonitrile (1.46 g, 10 mmol) in anhydrous acetonitrile (25 mL).
-
Add morpholine (1.31 mL, 15 mmol) followed by triethylamine (2.1 mL, 15 mmol).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.
Expected Yield: 70-80%
Technical Support Center: Purification of Crude 4-(4-Morpholinyl)phthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(4-Morpholinyl)phthalonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: The crude product is an oil or sticky solid and does not precipitate cleanly from the reaction mixture.
-
Why is this happening? This can be due to the presence of residual high-boiling solvents like DMF or NMP, or an excess of morpholine, which can form a eutectic mixture with the product.
-
How can I fix it?
-
Ensure the reaction mixture is poured into a sufficiently large volume of cold water (e.g., 10-20 times the volume of the reaction mixture) with vigorous stirring to facilitate complete precipitation.
-
If the product still oils out, try adding ice to the water to lower the temperature further.
-
If residual solvent is suspected, perform multiple washes of the crude product with water after filtration.
-
Issue 2: After initial precipitation and washing, the product is still highly colored (e.g., yellow or brown).
-
Why is this happening? Discoloration is often caused by impurities from the starting materials, such as unreacted 4-nitrophthalonitrile, or by-products formed during the reaction.
-
How can I fix it?
-
Recrystallization: This is often the most effective method for removing colored impurities. See the detailed protocol below.
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. However, this may also lead to some product loss.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more rigorous purification method.
-
Issue 3: Poor recovery of the product after recrystallization.
-
Why is this happening? This could be due to the choice of a suboptimal solvent in which the product is too soluble at low temperatures, or using too much solvent.
-
How can I fix it?
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents to find one in which it is highly soluble when hot but poorly soluble when cold.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
Issue 4: During column chromatography, the product does not move from the baseline or streaks down the column.
-
Why is this happening?
-
Baseline Retention: The eluent system is not polar enough to move the compound. This compound is a relatively polar molecule.
-
Streaking: The compound may be degrading on the silica gel, or it could be overloaded on the column.
-
-
How can I fix it?
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Deactivate Silica Gel: If degradation is suspected, the silica gel can be deactivated by pre-treating it with a small amount of a polar solvent like triethylamine mixed with the eluent.
-
Proper Loading: Ensure the crude product is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting materials (4-nitrophthalonitrile, morpholine), residual high-boiling solvent (e.g., DMF), and inorganic salts from the reaction base (e.g., potassium carbonate).
Q2: What is a good starting point for a recrystallization solvent?
A2: Based on the polarity of the molecule, a good starting point for recrystallization would be an alcohol like ethanol or isopropanol. A mixed solvent system, such as ethyl acetate/hexane, could also be effective. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system.
Q3: What is a suitable eluent system for column chromatography?
A3: A common starting point for column chromatography on silica gel would be a mixture of a non-polar solvent and a polar solvent. For this compound, a gradient elution from hexane/ethyl acetate (e.g., starting at 4:1 and gradually increasing the proportion of ethyl acetate) is a good strategy. For more polar impurities, a mixture of dichloromethane and methanol might be necessary.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Solvents/Eluents | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexane | >98% | Simple, cost-effective, good for removing colored impurities. | Can have lower recovery, may not remove impurities with similar solubility. |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | >99% | High resolution, can separate closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Solvent Washing | Water, Diethyl Ether | <95% | Good for removing inorganic salts and highly soluble impurities. | Generally insufficient for achieving high purity on its own. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 Hexane/Ethyl Acetate) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica gel containing the sample to the top of the column.
-
Elution: Begin eluting the column with the initial solvent mixture. Collect fractions and monitor the separation using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move to 2:1, then 1:1 Hexane/Ethyl Acetate) to elute the product and any more polar impurities.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting the purification process.
Technical Support Center: Synthesis of 4-(4-Morpholinyl)phthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Morpholinyl)phthalonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution of a starting material like 4-nitrophthalonitrile or 4-fluorophthalonitrile with morpholine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Starting Material: The 4-substituted phthalonitrile (e.g., 4-nitrophthalonitrile) may be degraded. 2. Insufficient Reaction Temperature: The nucleophilic aromatic substitution (SNAr) may be too slow at the current temperature. 3. Poor Quality Morpholine: Morpholine may contain excess water, which can interfere with the reaction. 4. Ineffective Base: If a base is used to scavenge the acid formed (e.g., from a hydrohalide salt of morpholine), it may not be strong enough or soluble in the reaction medium. | 1. Check the purity of the starting material by melting point or spectroscopic methods. 2. Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. 3. Use freshly opened or distilled morpholine.[1] 4. Switch to a stronger, non-nucleophilic base like potassium carbonate or a hindered amine base. |
| Presence of Multiple Spots on TLC/Impure Product | 1. Incomplete Reaction: The starting material is still present. 2. Side Reactions: Formation of byproducts. (See FAQ for common side reactions). 3. Decomposition: The product or starting material may be degrading at the reaction temperature. | 1. Increase the reaction time and continue to monitor by TLC. 2. Refer to the "Common Side Reactions" FAQ and consider adjusting reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation. Purification by column chromatography may be necessary. 3. Lower the reaction temperature and extend the reaction time. |
| Product is Difficult to Purify | 1. Polar Impurities: Byproducts may have similar polarity to the desired product. 2. Product Crystallization Issues: The product may be an oil or difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a different solvent system can also be attempted. 2. Attempt to form a salt of the product to induce crystallization. If the product remains an oil, purification by column chromatography is the best approach. |
| Unexpected Color Change in Reaction | 1. Formation of Meisenheimer Complex: The initial addition of the nucleophile to the aromatic ring can form a colored intermediate.[2] 2. Decomposition: Darkening of the reaction mixture may indicate decomposition at high temperatures. | 1. This is often a normal part of the reaction mechanism for SNAr reactions and the color should fade as the reaction proceeds to completion. 2. If the color change is accompanied by the formation of insoluble material or a decrease in the desired product spot on TLC, consider lowering the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Common starting materials include 4-nitrophthalonitrile or a 4-halophthalonitrile (e.g., 4-fluorophthalonitrile or 4-chlorophthalonitrile). The nitro group and halogens are good leaving groups for this type of reaction, especially when activated by the electron-withdrawing nitrile groups.[3][4]
Q2: What are the common side reactions I should be aware of?
Several side reactions can occur, leading to impurities in your final product:
-
Hydrolysis of Nitrile Groups: In the presence of a strong base and water, the nitrile groups can be hydrolyzed to amides or carboxylic acids. This is more likely to occur under harsh basic conditions or during aqueous workup.
-
Bis-substitution: If the starting material has more than one leaving group, or if there is an isomeric impurity, multiple substitutions by morpholine can occur.
-
Ring-opening of Morpholine: Under very harsh acidic or basic conditions, the morpholine ring could potentially open, though this is less common under typical SNAr conditions.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used at high temperatures, it may compete with morpholine as the nucleophile.
Q3: What is a typical experimental protocol for this synthesis?
While a specific protocol should be optimized for your laboratory conditions, a general procedure is as follows:
Synthesis of this compound from 4-Nitrophthalonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add morpholine (1.1 to 1.5 equivalents) to the solution. If starting with a morpholine salt, a non-nucleophilic base like potassium carbonate (2-3 equivalents) should also be added.
-
Reaction: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Q4: How can I purify the final product?
The purification method will depend on the nature of the impurities.
-
Recrystallization: If the main impurity is unreacted starting material or a non-polar byproduct, recrystallization from a solvent in which the product has lower solubility at room temperature than the impurities can be effective.
-
Column Chromatography: For mixtures with byproducts of similar polarity to the product, column chromatography on silica gel is the most effective method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used for elution.
Experimental Workflow and Troubleshooting Logic
Caption: A generalized workflow for the synthesis of this compound with integrated troubleshooting checkpoints.
Potential Side Reaction Pathways
References
Technical Support Center: Optimizing Curing Conditions for 4-(4-Morpholinyl)phthalonitrile Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing conditions for 4-(4-Morpholinyl)phthalonitrile resins. The information is compiled from established principles of phthalonitrile resin chemistry and data from analogous systems.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of phthalonitrile resins.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Curing | - Insufficient curing temperature or time.- Inadequate catalyst concentration or activity. | - Increase the final curing temperature and/or extend the curing time. Refer to Table 1 for typical temperature ranges.[1][2]- Ensure proper dispersion and concentration of the curing agent. Consider using a more active catalyst if necessary.[3] |
| Presence of Voids in the Cured Resin | - Evolution of volatile byproducts, such as ammonia, during curing with certain amine-based catalysts.[3]- Trapped air or moisture in the initial resin mixture. | - Consider using a catalyst that does not generate volatile byproducts, such as 1,3-diiminoisoindoline (1,3-DII).- Degas the resin mixture under vacuum before curing.- Ensure all components are thoroughly dried before mixing. |
| Poor Thermal Stability of Cured Resin | - Incomplete cross-linking.- Sub-optimal post-curing procedure. | - Optimize the curing cycle with higher post-curing temperatures to ensure maximum cross-link density.[4][5]- Characterize the degree of cure using DSC to confirm the completion of the reaction.[6] |
| Brittle Cured Polymer | - High cross-link density inherent to phthalonitrile resins.- Stress induced during the curing process. | - Incorporate flexible moieties into the polymer backbone, if formulation allows.- Optimize the cooling rate after curing to minimize internal stresses. |
| Narrow Processing Window | - High melting point of the monomer and rapid onset of curing. | - Utilize a catalyst that initiates curing at a lower temperature, widening the gap between melting and polymerization.- Blend with other phthalonitrile monomers that have lower melting points.[5] |
Frequently Asked Questions (FAQs)
1. What is the typical curing temperature range for phthalonitrile resins?
Phthalonitrile resins generally require high temperatures to cure, often in the range of 200°C to 380°C. The exact temperature depends on the specific monomer and the type of catalyst used.[1][2] Post-curing at even higher temperatures (e.g., 350°C - 380°C) is often necessary to achieve optimal thermal and mechanical properties.[1][4]
2. What are common types of curing agents for phthalonitrile resins?
Aromatic amines, such as 4-(4-aminophenoxy)phthalonitrile (APPH) and 4,4'-diaminodiphenyl sulfone (DDS), are widely used.[4][7] However, these can lead to the evolution of ammonia gas, causing voids.[3] Alternative catalysts like 1,3-diiminoisoindoline (1,3-DII) and certain ionic liquids have been shown to effectively catalyze the polymerization at lower temperatures without releasing ammonia.[1]
3. How can I monitor the curing process?
Differential Scanning Calorimetry (DSC) is a primary technique used to study the curing behavior.[6][8][9] It can determine the onset of curing, the peak exothermic temperature, and the total heat of reaction, which helps in designing the curing schedule.[4][5][10] Fourier Transform Infrared (FTIR) spectroscopy is used to track the chemical changes, specifically the disappearance of the nitrile (-CN) peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to triazine, phthalocyanine, and isoindoline structures.[2][11][12][13]
4. What are the expected final structures in the cured resin?
The curing of phthalonitrile resins leads to the formation of a highly cross-linked network consisting of heterocyclic structures, primarily triazine rings, phthalocyanine rings, and isoindoline structures.[1][2][4][11][12][13] The proportion of each structure can be influenced by the curing conditions and the catalyst used.
5. How can I improve the thermal stability of my cured this compound resin?
Thermal stability is directly related to the degree of cure. A thorough post-curing step at a high temperature (e.g., 350-380°C) is crucial to maximize the cross-link density.[1][4] Thermogravimetric Analysis (TGA) can be used to evaluate the thermal stability by measuring the temperature at 5% weight loss (Td5%).[11]
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Curing Profile
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured this compound resin mixture (with catalyst) into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from room temperature to approximately 400°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.[9]
-
Data Analysis: Determine the onset of the curing exotherm, the peak temperature, and the total enthalpy of curing (ΔH) from the resulting heat flow curve.[6] This data helps in identifying the processing window and designing a suitable curing schedule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis
-
Sample Preparation: Prepare thin films of the resin at different stages of curing (uncured, partially cured, and fully cured). Alternatively, mix a small amount of the resin with KBr powder and press into a pellet.
-
Data Acquisition: Record the FTIR spectrum of each sample over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Monitor the disappearance of the characteristic nitrile (-CN) stretching vibration peak around 2230 cm⁻¹.[11][12] Observe the appearance of new peaks corresponding to the formation of triazine (around 1360 cm⁻¹ and 1520 cm⁻¹), phthalocyanine (around 1010 cm⁻¹), and isoindoline (around 1730 cm⁻¹) structures.[2][13]
Visualizations
Logical Workflow for Troubleshooting Curing Issues
Caption: A flowchart for diagnosing and resolving common curing problems.
General Curing Mechanism of Phthalonitrile Resins
Caption: Simplified reaction pathways in phthalonitrile polymerization.
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
preventing premature polymerization of 4-(4-Morpholinyl)phthalonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the premature polymerization of 4-(4-Morpholinyl)phthalonitrile during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is premature polymerization a concern?
A: this compound is a reactive monomer used in the synthesis of phthalocyanines and other complex molecules. Premature polymerization, the spontaneous and unwanted reaction of monomers to form polymers, can lead to sample degradation, loss of material, and fouling of laboratory equipment. This process is often initiated by heat, light, or the presence of contaminants.
Q2: What are the common signs of premature polymerization?
A: Signs of premature polymerization include:
-
An unexpected increase in the viscosity of the solution.
-
The formation of a solid or gelatinous mass in the storage container.
-
Discoloration of the monomer.
-
An exothermic reaction (release of heat) from the container.
Q3: What factors can trigger the premature polymerization of this compound?
A: Several factors can induce unwanted polymerization:
-
Elevated Temperatures: Higher temperatures increase the rate of polymerization.
-
Light Exposure: UV light can initiate free-radical polymerization.
-
Contamination: Impurities such as strong acids, bases, metal salts, and peroxides can act as catalysts.
-
Improper Storage Atmosphere: The presence of oxygen can sometimes promote polymerization, although for some inhibitor systems, a small amount of oxygen is required for them to be effective.
Q4: How can I prevent premature polymerization during storage?
A: Proper storage is crucial. Key recommendations include:
-
Refrigeration: Store the monomer at low temperatures (2-8 °C).
-
Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation-initiated polymerization.
-
Light Protection: Use amber-colored vials or store containers in the dark to protect from light.
-
Use of Inhibitors: For long-term storage, the addition of a suitable inhibitor is recommended.
Q5: What are suitable inhibitors for this compound?
A: While specific data for this compound is limited, inhibitors commonly used for other reactive monomers can be effective. These include:
-
Phenolic Inhibitors: Such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ). These are effective in the presence of oxygen.
-
Stable Free Radicals: Such as 4-Hydroxy-TEMPO. These can be effective in both the presence and absence of oxygen.
The choice and concentration of the inhibitor will depend on the specific experimental conditions and the required shelf-life.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with premature polymerization.
Issue: The monomer has polymerized in the storage container.
| Possible Cause | Solution |
| Improper Storage Temperature | Discard the polymerized material. Procure fresh monomer and store at the recommended refrigerated temperature (2-8 °C). |
| Exposure to Light | Dispose of the affected batch. Store new material in amber vials or in a dark, cool place. |
| Contamination of the Stock | Review handling procedures to identify potential sources of contamination. Use clean, dedicated spatulas and glassware. |
| Inhibitor Depletion | For long-term storage, consider adding a recommended inhibitor to fresh material. |
Issue: The monomer polymerizes during an experimental reaction.
| Possible Cause | Solution |
| Reaction Temperature is Too High | Optimize the reaction protocol to use the lowest effective temperature. Consider adding the monomer slowly to a heated reaction mixture to minimize its exposure time to high temperatures. |
| Presence of Catalytic Impurities | Ensure all reactants, solvents, and catalysts are pure and free from contaminants that could initiate polymerization. Strong acids, bases, and certain metal salts are known to catalyze phthalonitrile polymerization. |
| Incompatible Reaction Conditions | If the reaction conditions are known to promote polymerization, consider adding a polymerization inhibitor that does not interfere with the desired reaction. |
Data Presentation
The following table summarizes the typical effectiveness of common polymerization inhibitors for reactive monomers. The data is representative and should be used as a guideline for selecting an appropriate inhibitor for this compound.
| Inhibitor | Typical Concentration (ppm) | Optimal Storage Condition | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Refrigerated (2-8 °C), with oxygen | Requires the presence of oxygen to be effective. |
| 4-Methoxyphenol (MEHQ) | 10 - 200 | Refrigerated (2-8 °C), with oxygen | Similar to hydroquinone but often used at lower concentrations. |
| 4-Hydroxy-TEMPO | 50 - 500 | Refrigerated (2-8 °C), with or without oxygen | A highly effective stable free-radical inhibitor. |
Experimental Protocols
Protocol for Safe Storage of this compound
-
Receiving: Upon receipt, inspect the container for any signs of polymerization.
-
Aliquoting: If the monomer is to be used in small quantities over time, it is advisable to aliquot it into smaller, clean, and dry amber glass vials.
-
Inert Atmosphere: Before sealing, flush each vial with a gentle stream of an inert gas like argon or nitrogen.
-
Sealing: Securely cap the vials. For long-term storage, consider using caps with PTFE liners.
-
Storage: Place the vials in a refrigerator at 2-8 °C, away from light sources.
Protocol for Adding a Polymerization Inhibitor
-
Inhibitor Selection: Choose an appropriate inhibitor based on your experimental needs and storage duration (refer to the data table above).
-
Stock Solution Preparation: Prepare a dilute stock solution of the inhibitor in a solvent that is compatible with your monomer and subsequent reactions.
-
Addition: Add the required volume of the inhibitor stock solution to the monomer to achieve the desired final concentration.
-
Mixing: Gently mix the monomer to ensure the inhibitor is evenly distributed.
-
Storage: Store the inhibited monomer according to the safe storage protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for premature polymerization.
troubleshooting solubility issues with 4-(4-Morpholinyl)phthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Morpholinyl)phthalonitrile. The information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, like many phthalonitrile derivatives, exhibits poor solubility in aqueous solutions but is soluble in several common organic solvents. A qualitative summary of suitable solvents is provided in the table below. For optimal results, it is recommended to use anhydrous solvents, as moisture can impact solubility and compound stability.
Q2: I am having difficulty dissolving the compound even in the recommended organic solvents. What should I do?
A2: If you are experiencing poor solubility, there are several techniques you can employ to facilitate dissolution. These methods can be used individually or in combination. Refer to the detailed experimental protocols in the following section for step-by-step instructions. Common troubleshooting steps include:
-
Gentle Heating: Increasing the temperature of the solvent can significantly improve the solubility of many organic compounds.
-
Sonication: Using an ultrasonic bath can help break down aggregates of the solid material, increasing the surface area exposed to the solvent and promoting dissolution.
-
Vortexing: Vigorous mixing can also aid in the dissolution process.
-
Use of a Co-solvent: In some cases, adding a small amount of a co-solvent in which the compound has very high solubility can help.
Q3: Can I use heat to dissolve this compound? Are there any precautions I should take?
A3: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is crucial to avoid excessive temperatures, as high heat can lead to the degradation of the compound or polymerization of the phthalonitrile groups. It is recommended to warm the solution gently, for example, in a water bath at 30-40°C, while monitoring for dissolution. Always work in a well-ventilated fume hood.
Q4: Is this compound soluble in water or aqueous buffers?
A4: this compound has very low solubility in water and is generally considered insoluble in aqueous buffers.[1][2] For experiments requiring an aqueous environment, it is standard practice to first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO or DMF. This stock solution can then be diluted into the aqueous buffer to the desired final concentration. Be aware that precipitation may occur if the final concentration of the organic solvent is too low or the final compound concentration is too high.
Q5: How can I prepare a stock solution of this compound for use in biological assays?
A5: To prepare a stock solution for biological assays, dissolve the compound in a biocompatible organic solvent like DMSO to a high concentration (e.g., 10-20 mM). This stock solution can then be serially diluted in the cell culture medium or assay buffer to achieve the desired final concentrations. It is important to ensure that the final concentration of the organic solvent in the assay is low enough (typically <0.5%) to not affect the biological system.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another good option for stock solutions.[1] |
| Chloroform (CHCl₃) | Soluble | A suitable solvent for dissolution. |
| Acetone | Soluble | Can be used for dissolving the compound.[3] |
| Tetrahydrofuran (THF) | Moderately Soluble | May require warming or sonication for complete dissolution. |
| Dichloromethane (DCM) | Moderately Soluble | Similar to THF, may require assistance for dissolution. |
| Ethanol | Sparingly Soluble | Not a primary recommended solvent. |
| Methanol | Sparingly Soluble | Not a primary recommended solvent. |
| Water | Insoluble | Not suitable for direct dissolution.[1][2] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Preparation: Weigh the desired amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the appropriate volume of the selected anhydrous organic solvent (e.g., DMSO, DMF, or Chloroform) to achieve the target concentration.
-
Initial Dissolution: Cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
Storage: Store the resulting solution as per the compound's stability guidelines, typically at -20°C or -80°C for long-term storage.
Protocol 2: Troubleshooting Poor Solubility
If the compound does not fully dissolve using the standard protocol, follow these steps:
-
Gentle Heating: Place the vial in a water bath set to 30-40°C for 5-10 minutes. Periodically remove the vial and vortex gently.
-
Sonication: If heating is not sufficient or desired, place the vial in an ultrasonic bath for 5-15 minutes. The cavitation energy will help to break up any solid aggregates.
-
Combined Approach: For particularly difficult-to-dissolve samples, a combination of gentle heating and sonication can be used.
-
Final Check: After the chosen method, allow the solution to return to room temperature and visually inspect for any precipitation. If the solution remains clear, it is ready for use.
Visualizations
References
Technical Support Center: Production of 4-(4-Morpholinyl)phthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(4-Morpholinyl)phthalonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| SYN-01 | Low Yield of Final Product | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting materials or product. - Inefficient stirring in the reactor. | - Monitor reaction progress using TLC or HPLC. - Optimize temperature profile based on small-scale experiments. - Ensure starting materials are pure and dry. - Use appropriate mechanical stirring for the reactor size. |
| SYN-02 | Formation of Impurities/Side Products | - Presence of moisture leading to hydrolysis of the nitrile groups. - Competing side reactions, such as dimerization or polymerization of the starting material. - Reaction with residual impurities in the starting materials or solvent. | - Use anhydrous solvents and reagents. - Maintain an inert atmosphere (e.g., nitrogen or argon). - Purify starting materials before use. - Optimize reaction conditions (temperature, reaction time) to minimize side reactions. |
| PUR-01 | Difficulty in Removing Unreacted 4-Nitrophthalonitrile | - Similar polarity to the desired product, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography to improve separation. - Consider recrystallization from a suitable solvent system. - A chemical wash with a reagent that selectively reacts with the nitro-group might be explored, followed by extraction. |
| PUR-02 | Product Discoloration (Yellow or Brown Tint) | - Presence of oxidized impurities. - Thermal degradation during workup or purification. | - Perform purification steps under an inert atmosphere. - Avoid excessive heat during solvent evaporation. - Treat the crude product with activated carbon to remove colored impurities. |
| SCL-01 | Inconsistent Results Between Lab-Scale and Pilot-Scale | - Differences in heat and mass transfer. - Inefficient mixing at a larger scale. - Variations in reagent addition rates. | - Conduct a thorough process hazard analysis before scaling up. - Use a reactor with appropriate geometry and agitation for efficient mixing. - Control the rate of addition of reagents to manage exotherms. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the most common synthetic route for this compound? A1: The most common and direct route is the nucleophilic aromatic substitution of 4-nitrophthalonitrile with morpholine in a suitable polar aprotic solvent like DMF or DMSO, often in the presence of a base such as potassium carbonate.
-
Q2: What are the critical parameters to control during the synthesis? A2: The critical parameters include reaction temperature, reaction time, purity of starting materials and solvents, and efficient mixing. Temperature control is crucial to prevent side reactions and product degradation.
-
Q3: Can I use other bases besides potassium carbonate? A3: While potassium carbonate is commonly used, other non-nucleophilic bases like cesium carbonate or organic bases such as triethylamine can be employed. The choice of base may influence the reaction rate and yield, and should be optimized for your specific conditions.
Purification
-
Q4: What is the recommended method for purifying crude this compound at a large scale? A4: A combination of techniques is often most effective. Initially, a simple workup involving quenching the reaction and extracting the product is performed. This is typically followed by column chromatography (e.g., using silica gel) and/or recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes.
-
Q5: How can I assess the purity of the final product? A5: Purity should be assessed using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For routine checks, Thin-Layer Chromatography (TLC) can be a quick and effective tool.
Safety and Handling
-
Q6: What are the primary safety concerns when handling this compound and its precursors? A6: Phthalonitrile compounds, in general, can be toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system.[1] 4-Nitrophthalonitrile is a precursor and should be handled with care. Always consult the Safety Data Sheet (SDS) before handling any chemicals. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Q7: Is this compound thermally stable? A7: Phthalonitrile-based monomers generally exhibit good thermal stability. However, prolonged exposure to high temperatures, especially in the presence of impurities, can lead to degradation or premature polymerization. It is advisable to store the purified compound in a cool, dry, and dark place.
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab-Scale)
-
To a stirred solution of 4-nitrophthalonitrile (1 eq.) in anhydrous dimethylformamide (DMF, 10 mL/g of 4-nitrophthalonitrile) under a nitrogen atmosphere, add morpholine (1.2 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash with copious amounts of water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Reactant Molar Ratio (4-Nitrophthalonitrile:Morpholine:K2CO3) | 1 : 1.2 : 2.5 | 1 : 1.2 : 2.5 |
| Solvent Volume | 100 mL | 10 L |
| Reaction Temperature | 85 °C | 85-90 °C (with careful monitoring) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield (after purification) | 85-90% | 80-85% |
| Purity (by HPLC) | >99% | >98.5% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Controlling Crosslinking in 4-(4-Morpholinyl)phthalonitrile Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of crosslinking in 4-(4-Morpholinyl)phthalonitrile polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the degree of crosslinking in phthalonitrile polymers?
A1: The degree of crosslinking in phthalonitrile polymers is primarily controlled by three main factors:
-
Curing Agent Selection: The type and concentration of the curing agent significantly influence the crosslinking density. Aromatic amines, ionic liquids, and metal salts are common curing agents that can be used to initiate and control the polymerization process.[1][2][3][4] Some phthalonitrile resins can also be designed to be self-curing.[5]
-
Curing Temperature and Time: The curing process is thermally activated. Higher temperatures and longer curing times generally lead to a higher degree of crosslinking.[2][5][6] A staged curing process with incremental temperature increases is often employed to achieve a uniformly cured polymer network.[2][7]
-
Monomer Structure: The chemical structure of the phthalonitrile monomer itself plays a role. For instance, monomers that are smaller in size can form more highly crosslinked networks due to a higher density of nitrile groups.[8]
Q2: How can I reduce the curing temperature of my phthalonitrile resin?
A2: High curing temperatures can be a significant challenge. To reduce the curing temperature, consider the following approaches:
-
Use of Catalysts/Curing Agents: Introducing small molecule curing additives like organic amines, organic acids, phenolic hydroxyl groups, or metal salts can effectively lower the curing temperature.[2][9] Ionic liquids have also been shown to promote the curing process at lower temperatures.[1][10]
-
Self-Promoted Curing: Incorporating functional groups like amino or hydroxyl groups into the resin structure can promote self-catalysis and reduce the required curing temperature.[2]
-
Blending with other Resins: Blending phthalonitrile resins with other high-performance resins like benzoxazine can facilitate curing at lower temperatures.[2]
Q3: What are the common characterization techniques to determine the degree of crosslinking?
A3: Several analytical techniques can be used to assess the degree of crosslinking in phthalonitrile polymers:
-
Differential Scanning Calorimetry (DSC): DSC is used to monitor the heat flow associated with the curing reaction. The presence and characteristics of exothermic peaks can indicate the extent of the curing process.[2][11]
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the polymer, such as the storage modulus (G') and glass transition temperature (Tg). A higher storage modulus and Tg generally indicate a higher crosslinking density.[7][8][12]
-
Rheology: Rheological measurements track the change in viscosity of the resin as a function of temperature and time. The gelation point, where the viscosity increases sharply, is a key indicator of the onset of crosslinking.[1][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the nitrile (-C≡N) group peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to triazine rings, which are formed during crosslinking.[2]
Troubleshooting Guides
Issue: Slow or Incomplete Curing
| Possible Cause | Troubleshooting Step |
| Insufficient Curing Agent Concentration | Increase the concentration of the curing agent. Refer to literature for optimal ratios for your specific system.[1] |
| Low Curing Temperature | Increase the curing temperature in a stepwise manner. Ensure the temperature is held for a sufficient duration at each stage.[2] |
| Inappropriate Curing Agent | The chosen curing agent may not be effective for your specific phthalonitrile monomer. Experiment with different classes of curing agents such as aromatic amines (e.g., p-BAPS), ionic liquids, or metal salts.[1][3][4] |
| Monomer Purity | Impurities in the monomer can inhibit the polymerization reaction. Ensure the monomer is of high purity. |
Issue: Brittle Polymer after Curing
| Possible Cause | Troubleshooting Step |
| Excessively High Crosslink Density | Reduce the concentration of the curing agent or lower the final curing temperature/time to decrease the crosslink density.[13] |
| Formation of Voids | Volatile by-products from certain curing agents can create voids, leading to brittleness.[9] Consider using curing agents that react via an addition mechanism to minimize volatile release.[14] |
| Inadequate Post-Curing | Insufficient post-curing can result in an incompletely formed network. Ensure a thorough post-curing step at an elevated temperature to complete the crosslinking reaction.[7] |
Issue: Poor Processability (High Melt Viscosity)
| Possible Cause | Troubleshooting Step |
| High Monomer Melting Point | Synthesize or select oligomeric phthalonitriles which tend to have lower melting points and wider processing windows.[5] |
| Rapid Gelling | The curing reaction is proceeding too quickly at the processing temperature. Lower the initial processing temperature or use a less reactive curing agent.[5] |
| Reactive Plasticizers | Incorporate a reactive plasticizer into the formulation to reduce the initial viscosity.[15] |
Quantitative Data Summary
Table 1: Effect of Curing Agent on Phthalonitrile Polymer Properties
| Curing Agent | Curing Temperature (°C) | Td5 (°C) | Char Yield at 800°C (%) | Storage Modulus (MPa) |
| p-BAPS | 250-375 | ~500 | 64-69 | >3000 |
| Ionic Liquid ([EPy]BF4) | 220-380 | >400 | >70 | High |
| Self-cured (vinylic, imine moieties) | up to 380 | >510 | up to 80 | 86-1295 |
| CuCl/DDS | up to 350 | 573 | 77 | - |
| Td5: Temperature at 5% weight loss. Data synthesized from multiple sources.[1][4][5][8] |
Table 2: Influence of Post-Curing Temperature on Polymer Properties
| Post-Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Storage Modulus (MPa) |
| 200 | - | - |
| 350 | 380 | 3313 |
| 380 | >400 | 3731 |
| Data is illustrative and based on trends reported in the literature.[16] |
Experimental Protocols
Protocol 1: General Procedure for Curing Phthalonitrile Monomers with an Aromatic Amine Curing Agent
-
Preparation of the Mixture: Accurately weigh the phthalonitrile monomer and the aromatic amine curing agent (e.g., bis[4-(4-aminophenoxy)phenyl]sulfone, p-BAPS) in the desired molar ratio. A typical starting ratio is 2-5 mol% of the amine curing agent.
-
Melt Mixing: Heat the mixture to a temperature above the melting point of the monomer but below the onset of significant crosslinking (e.g., 250-255 °C) with stirring until a homogeneous melt is obtained.[3]
-
Degassing: Place the molten mixture under a vacuum to remove any entrapped air or volatile impurities.
-
Curing Schedule: Transfer the degassed mixture into a preheated mold. Place the mold in an oven and follow a staged curing schedule. A typical schedule might be:
-
280 °C for 2 hours
-
300 °C for 2 hours
-
320 °C for 2 hours
-
350 °C for 4 hours
-
375 °C for 4 hours[2]
-
-
Post-Curing: After the initial cure, the polymer can be post-cured at a higher temperature (e.g., 380 °C) to ensure complete crosslinking and enhance its thermal and mechanical properties.[16]
-
Cooling: Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.
Protocol 2: Characterization of Crosslinking using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured phthalonitrile resin mixture into a DSC pan.
-
DSC Analysis: Place the pan in the DSC instrument. Heat the sample from room temperature to a temperature above the expected curing range (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[2]
-
Data Analysis: Analyze the resulting thermogram. The exothermic peak(s) correspond to the curing reaction. The onset temperature, peak temperature, and enthalpy of the exotherm provide information about the curing process. A scan of the cured polymer should show the absence of this exothermic peak, indicating complete curing.
Visualizations
Caption: Experimental workflow for curing and characterization.
Caption: Factors influencing the degree of crosslinking.
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation [mdpi.com]
- 3. US8859712B2 - Synthesis of and curing additives for phthalonitriles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Molecular Dynamics Study of Crosslinked Phthalonitrile Polymers: The Effect of Crosslink Density on Thermomechanical and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation of Phthalonitrile Resins
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and material development professionals working with the thermal degradation of phthalonitrile (PN) based materials.
Frequently Asked Questions (FAQs)
Q1: What are the typical stages of thermal degradation for phthalonitrile (PN) resins?
A1: The thermal degradation of phthalonitrile materials, particularly PN foam, generally occurs in three main stages when analyzed under an inert atmosphere.[1][2][3]
-
Stage I (Intermediate Transition): This initial stage involves the release of trapped gases from the curing and foaming process, such as H₂O, CO₂, and NH₃.[1][2] These gases may be generated from the decomposition of azo-containing intermediates used in foam production.[1][2][3]
-
Stage II (Backbone Decomposition): This is the primary decomposition phase where the polymer backbone cleaves.[1][2] This process involves the breaking of C-N, C-O, and C-C bonds within the aliphatic chains of the resin structure.[1][2][3] A wider range of volatile products are generated, including H₂O, CO₂, NH₃, CO, CH₄, primary amines (RNH₂), hydrogen cyanide (HCN), and various aromatic gases.[1][2][3]
-
Stage III (Carbonization): In the final stage, at higher temperatures, the material undergoes carbonization, forming a stable, nitrogen-hybridized graphite-like char.[1][2][3]
Q2: What are the main gaseous products evolved during the thermal pyrolysis of PN resins?
A2: The primary gaseous species detected during the thermal pyrolysis of PN resins in an inert atmosphere are water (H₂O), ammonia (NH₃), hydrogen cyanide (HCN), methane (CH₄), carbon dioxide (CO₂), and carbon monoxide (CO).[4][5] The evolution of these gases corresponds to the different stages of degradation; for example, HCN can be formed from the removal of unreacted cyanogen groups at lower temperatures and the pyrolysis of stable triazine and phthalocyanine rings at higher temperatures.[4]
Q3: How does the molecular structure of a PN resin affect its thermal stability?
A3: The exceptional thermal stability of PN resins is due to the formation of highly aromatic and heterocyclic structures like phthalocyanine and triazine rings during curing.[4] However, modifications to the backbone can influence the decomposition temperature. For instance, incorporating a cyclotriphosphazene ring into the phthalonitrile structure can sometimes lower the initial thermal decomposition temperature because P-N bonds have lower thermal stability than the C-C bonds in the aromatic structure.[6] Conversely, a higher degree of cure enhances thermal stability by restricting the vibration of these rings.[6]
Q4: What is a typical char yield for cured phthalonitrile resins at high temperatures?
A4: Phthalonitrile resins are known for their high char yields, which contributes to their excellent flame retardancy.[4] The char yield can vary depending on the specific monomer and curing conditions. For example, a cured resorcinol-based phthalonitrile can have a char yield of 72% at 800 °C, while a cured bisphenol A-based phthalonitrile may have a char yield of 61.4% at the same temperature.[6]
Troubleshooting Guides
Thermogravimetric Analysis (TGA)
Q: Why is my observed decomposition temperature different from the literature value?
A: This discrepancy can often be attributed to the heating rate used during the TGA experiment. A significantly faster heating rate (e.g., 100 °C/minute) can cause decomposition events to appear at higher temperatures, while a slower rate (e.g., 1 °C/minute) can lower the observed decomposition temperature.[7] Always ensure your heating rate matches the conditions reported in the literature you are comparing against.
Q: My TGA curve shows an unexpected weight loss at a low temperature (e.g., < 200 °C). What could be the cause?
A: Early-stage weight loss in a TGA thermogram is typically due to the volatilization of trapped substances that are not part of the polymer structure. This can include absorbed moisture (H₂O), residual solvents from synthesis, or unreacted monomers.[8] In foamed materials, gases trapped within the closed cells can also be released at lower temperatures.[1][9]
Q: The final char yield in my TGA does not match the expected value. What went wrong?
A: Several factors can influence the final residue percentage:
-
Atmosphere: The gas used during the analysis is critical. Running the experiment in an oxidative atmosphere (air or oxygen) instead of an inert one (nitrogen or argon) will cause the char to burn off at higher temperatures, resulting in a much lower final residue.[7]
-
Heating Rate: A very fast heating rate may not allow enough time for the complete decomposition of the material within the programmed temperature range, potentially leaving behind un-decomposed material and affecting the final weight.[7]
-
Sample Preparation: Ensure the sample is representative of the bulk material. Inhomogeneities can lead to variations in results.[10]
Differential Scanning Calorimetry (DSC) for Curing Analysis
Q: My DSC baseline is drifting or noisy. How can I fix this?
A: Baseline drift or noise in DSC data can be caused by several factors, including improper sample preparation, insufficient thermal equilibration before the run, or instrument contamination.[11] Ensure the sample makes good thermal contact with the bottom of the crucible and perform regular instrument calibration and maintenance to address these issues.[11]
Q: How can I use DSC to determine if my phthalonitrile thermoset is fully cured?
A: DSC is an excellent tool for verifying the cure state of a thermoset adhesive or resin.[12] An under-cured sample will exhibit a significant exothermic peak during the DSC scan, which represents the residual curing reaction occurring as the material is heated.[12] A fully cured sample will show a much smaller or no exothermic peak.[12] Additionally, the glass transition temperature (Tg) will be lower for an under-cured sample compared to a fully cured one.[12]
Q: I see a large endothermic (downward) peak that overlaps with my exothermic (upward) curing peak. What does this mean?
A: This phenomenon is common in thermosets that undergo polycondensation reactions, where volatile by-products like water are released during curing.[13] The endothermic effect of this volatilization can overlap and obscure the exothermic curing peak.[13] To prevent this, use a pressure-tight or hermetically sealed DSC crucible. This contains the volatiles and prevents their evaporation, allowing for a clear measurement of the curing exotherm.[13]
Quantitative Data Summary
The thermal stability of phthalonitrile resins can vary based on their chemical structure. The table below summarizes key thermal properties for different types of cured PN resins as measured by Thermogravimetric Analysis (TGA) in a nitrogen atmosphere.
| Phthalonitrile Resin Type | Td5% (Temperature at 5% Weight Loss) | Char Yield at 800 °C | Citation(s) |
| Bisphenol A-based | 430 °C | 61.4% | [6] |
| Resorcinol-based | 475 °C | 72% | [6] |
| Cyclotriphosphazene-containing (CTP-PN) | 405 °C | > 70% | [6] |
Experimental Protocols
Protocol: Thermogravimetric Analysis (TGA) of a Cured Phthalonitrile Resin
This protocol outlines a standard procedure for assessing the thermal stability of a cured phthalonitrile polymer using TGA.
1. Objective:
-
To determine the thermal stability, decomposition temperatures, and char yield of a cured phthalonitrile resin in an inert atmosphere.
2. Instrumentation and Materials:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum, alumina)
-
Cured phthalonitrile sample (5-10 mg)
-
High-purity nitrogen gas (or another inert gas like argon)
3. Sample Preparation:
-
Ensure the cured phthalonitrile sample is solid and representative of the material to be tested.
-
Carefully weigh 5-10 mg of the sample directly into the TGA sample pan. Record the initial mass accurately.
-
Place the pan securely onto the TGA balance mechanism.
4. TGA Instrument Setup:
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes before the experiment to ensure an inert environment.[14] Maintain this flow throughout the analysis.
-
Temperature Program:
-
Initial Equilibration: Hold the temperature at 30-40 °C for 5-10 minutes to allow the furnace and sample to stabilize.
-
Heating Ramp: Heat the sample from the starting temperature to a final temperature of 800-1000 °C. A typical heating rate is 10 °C/min.[14] Slower or faster rates can be used depending on the analytical goal.[10]
-
Final Isotherm (Optional): Hold at the maximum temperature for 5-10 minutes to ensure all primary degradation events are complete.
-
5. Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Generate a derivative weight loss curve (DTG), which plots the rate of weight loss against temperature. The peaks on this curve correspond to the temperatures of maximum decomposition rate.[7]
-
From the TGA curve, determine:
-
Onset of Decomposition (Td): The temperature at which significant weight loss begins.[10]
-
Td5%: The temperature at which 5% of the initial sample weight has been lost, a common metric for thermal stability.[6]
-
Char Yield: The percentage of the initial sample mass remaining at the end of the experiment (e.g., at 800 °C).[6][7]
-
Visualizations
References
- 1. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels [mdpi.com]
- 2. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. TGA Analysis: What, How and Why | Innovatech Labs [innovatechlabs.com]
- 9. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 11. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 12. Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC) | Veryst Engineering [veryst.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-(4-Morpholinyl)phthalonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 4-(4-Morpholinyl)phthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-nitrophthalonitrile with morpholine in a suitable solvent, typically in the presence of a non-nucleophilic base to neutralize the generated acid.
Q2: What are the typical impurities I might encounter in my synthesis?
A2: Common impurities include unreacted starting materials such as 4-nitrophthalonitrile and residual morpholine. Additionally, side products from hydrolysis of the nitrile groups to amides or carboxylic acids can occur, especially during workup or purification if conditions are not anhydrous. Byproducts from the synthesis of the 4-nitrophthalonitrile precursor may also be present if it is not sufficiently purified.
Q3: What are the recommended purification methods for this compound?
A3: Recrystallization is the most effective and commonly used method for purifying this compound.[1] The choice of solvent is critical for successful purification. Column chromatography can also be employed for high-purity requirements, although it is less common for large-scale preparations.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.[2] Fourier-Transform Infrared (FT-IR) spectroscopy will show characteristic peaks for the nitrile and morpholine functional groups. High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity of the final product and quantifying any impurities.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.- Increase the reaction temperature, but be cautious as this may also increase the formation of side products. |
| Sub-optimal Reaction Temperature | - The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to degradation of the product or starting materials. A temperature range of 80-120 °C is typically employed. |
| Incorrect Stoichiometry | - Use a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the 4-nitrophthalonitrile. |
| Inefficient Base | - Anhydrous potassium carbonate is a commonly used and effective base for this reaction. Ensure the base is finely powdered and dry to maximize its reactivity. |
| Product Loss During Workup | - Minimize the number of transfer steps.- When performing an aqueous wash, ensure the pH is controlled to prevent hydrolysis of the nitrile groups.- If recrystallizing, carefully select the solvent to maximize product recovery. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Detected | Possible Cause | Suggested Solution | | :--- | :--- | | Unreacted 4-nitrophthalonitrile | - Incomplete reaction. | - Increase the reaction time or temperature as described in the low yield troubleshooting section.- Use a slight excess of morpholine. | | Residual Morpholine | - Inefficient removal during workup. | - Wash the crude product with a dilute acidic solution (e.g., 1M HCl) to protonate and dissolve the excess morpholine, followed by a water wash to remove the salt. | | Hydrolysis Byproducts (Amides, Carboxylic Acids) | - Presence of water in the reaction mixture or during workup. | - Use anhydrous solvents and reagents.- Avoid prolonged exposure to acidic or basic aqueous conditions during the workup. | | Colored Impurities | - Formation of side-products at high temperatures.- Impurities in the starting 4-nitrophthalonitrile. | - Purify the starting 4-nitrophthalonitrile by recrystallization from methanol before use.[4]- Consider performing the reaction at a lower temperature for a longer duration.- Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar nucleophilic aromatic substitution reaction involving 4-nitrophthalonitrile.[5]
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Anhydrous Potassium Carbonate (K2CO3), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of 4-nitrophthalonitrile (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq).
-
Add anhydrous potassium carbonate (2.5 eq) to the reaction mixture.
-
Heat the mixture to 85 °C and maintain this temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water with vigorous stirring to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.[5]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Range | Expected Outcome |
| Reactant Ratio (Morpholine:4-Nitrophthalonitrile) | 1.2 : 1.0 (molar ratio) | Ensures complete conversion of the limiting reagent. |
| Base (K2CO3) | 2.5 equivalents | Effectively neutralizes the generated acid. |
| Solvent | Anhydrous DMF | Provides a suitable reaction medium. |
| Reaction Temperature | 85 °C | Optimal for reaction rate and minimizing side products. |
| Reaction Time | 24 hours | Allows for high conversion to the desired product. |
| Purification Method | Recrystallization from Ethanol | Yields a product with high purity. |
| Expected Yield | > 60% (post-recrystallization) | A typical yield for this type of reaction. |
Table 2: Analytical Data for this compound
| Analytical Technique | Expected Results |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~7.7-7.8 (d, 1H, Ar-H), ~7.2-7.3 (m, 2H, Ar-H), ~3.8-3.9 (t, 4H, -CH2-O-), ~3.4-3.5 (t, 4H, -CH2-N-) |
| 13C NMR (CDCl3, 100 MHz) | δ (ppm): ~160 (C-N), ~135 (C-H), ~120 (C-H), ~118 (C-H), ~116 (CN), ~115 (CN), ~108 (C-CN), ~66 (-CH2-O-), ~48 (-CH2-N-) |
| FT-IR (KBr) | ν (cm-1): ~2230-2220 (C≡N stretch), ~1600 (C=C aromatic stretch), ~1240 (C-O-C stretch), ~1115 (C-N stretch) |
| HPLC | A single major peak with a retention time dependent on the column and mobile phase used. Purity should be ≥98%. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102557988A - Preparation method of 4-nitro phthalonitrile - Google Patents [patents.google.com]
- 5. 4-(Furan-2-ylmethoxy)benzene-1,2-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(4-Morpholinyl)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise characterization of novel compounds is paramount. 4-(4-Morpholinyl)phthalonitrile, a precursor for the synthesis of phthalocyanines, requires meticulous analytical scrutiny to confirm its structure and purity. This guide provides a comparative analysis of various instrumental techniques for its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Comparative Overview
The following tables summarize the expected and comparative data for the analysis of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~ 7.6 - 7.8 | d | 1H | ~ 8.5 |
| H-5 | ~ 7.0 - 7.2 | dd | 1H | ~ 8.5, 2.5 |
| H-6 | ~ 6.9 - 7.1 | d | 1H | ~ 2.5 |
| Morpholine (-CH₂-N) | ~ 3.4 - 3.6 | t | 4H | ~ 4.5 |
| Morpholine (-CH₂-O) | ~ 3.8 - 4.0 | t | 4H | ~ 4.5 |
Note: Predicted values are based on the analysis of similar phthalonitrile and morpholine-containing compounds.
Table 2: Comparative Analysis of Spectroscopic and Spectrometric Data
| Analytical Technique | Information Provided | Key Observables for this compound |
| ¹H NMR | Provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. | - Aromatic signals for the phthalonitrile ring. - Aliphatic signals for the morpholine ring. |
| ¹³C NMR | Identifies the number and types of carbon atoms in a molecule. | - Aromatic carbons. - Nitrile carbons (-C≡N). - Aliphatic carbons of the morpholine ring. |
| FT-IR | Identifies functional groups present in a molecule based on their characteristic vibrational frequencies. | - Nitrile (-C≡N) stretching vibration. - C-O-C stretching of the morpholine ring. - Aromatic C-H and C=C stretching. |
| Mass Spectrometry | Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern. | - Molecular ion peak (M⁺) corresponding to the exact mass of the compound. |
Table 3: Expected Key Data Points for this compound
| Technique | Expected Data |
| ¹³C NMR | Aromatic region: 110-160 ppm; Nitrile (C≡N): 115-120 ppm; Morpholine (-CH₂-N): ~50 ppm; Morpholine (-CH₂-O): ~67 ppm. |
| FT-IR (cm⁻¹) | Nitrile (-C≡N): ~2230 cm⁻¹; C-O-C stretch: ~1115 cm⁻¹; Aromatic C=C: 1600-1450 cm⁻¹; Aromatic C-H: 3100-3000 cm⁻¹. |
| Mass Spec. (m/z) | Expected molecular ion peak [M]⁺ at m/z 213.23. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and does not have overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is standard. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as those with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources, coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the elemental composition.
Mandatory Visualization
The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound.
Caption: Analytical workflow for this compound.
This guide provides a foundational framework for the analytical characterization of this compound. For definitive structural elucidation, a combination of these techniques is always recommended to provide orthogonal data, ensuring a comprehensive and accurate assessment of the compound's identity and purity.
A Comparative Guide to the FT-IR Spectrum of 4-(4-Morpholinyl)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Morpholinyl)phthalonitrile, a molecule of interest in medicinal chemistry and materials science. By comparing its expected spectral features with those of related compounds, this document serves as a practical reference for the characterization and quality control of this and similar molecules.
Interpreting the Vibrational Landscape
The FT-IR spectrum of this compound is a composite of the vibrational modes of its two primary structural components: the morpholine ring and the phthalonitrile moiety. Understanding the characteristic absorption bands of these individual units is key to interpreting the spectrum of the entire molecule.
The phthalonitrile portion is characterized by the sharp and intense absorption of the nitrile group (C≡N), which typically appears around 2230 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.
The morpholine substituent introduces several characteristic peaks. The C-H stretching vibrations of the methylene (CH₂) groups in the morpholine ring are anticipated in the 2850-3100 cm⁻¹ range. Additionally, the C-N and C-O-C stretching vibrations of the morpholine ring will contribute to the fingerprint region of the spectrum.
Comparative Spectral Data
To provide a clear context for the FT-IR spectrum of this compound, the following table summarizes its expected key absorption bands alongside the experimental data for morpholine and phthalonitrile. This comparison facilitates the assignment of spectral features to specific functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Morpholine (Experimental, cm⁻¹) | Phthalonitrile (Experimental, cm⁻¹) |
| Aromatic C-H | Stretching | ~3100 - 3000 | - | ~3100 - 3000 |
| Aliphatic C-H (Morpholine) | Asymmetric & Symmetric Stretching | ~2970 - 2850 | ~2954, 2939, 2907, 2848, 2820 | - |
| Nitrile (C≡N) | Stretching | ~2230 | - | ~2230 |
| Aromatic C=C | Stretching | ~1600 - 1450 | - | ~1600 - 1450 |
| Aliphatic C-H (Morpholine) | Bending (Scissoring) | ~1450 | ~1450 | - |
| C-N (Morpholine) | Stretching | ~1300 - 1200 | Not specified | - |
| C-O-C (Morpholine) | Asymmetric & Symmetric Stretching | ~1150 - 1050 | Not specified | - |
| Aromatic C-H | Out-of-plane Bending | ~900 - 700 | - | ~900 - 700 |
Experimental Protocol: Acquiring an FT-IR Spectrum
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply firm and even pressure to the sample using the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate resolution, commonly 4 cm⁻¹.
-
Set the number of scans to be co-added for signal averaging (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.
-
Initiate the sample scan.
Data Processing:
-
The spectrometer software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
Logical Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of an organic molecule like this compound.
Caption: A flowchart outlining the logical steps for the interpretation of an FT-IR spectrum.
Objective Comparison with Alternatives
-
Versus Morpholine: The spectrum of this compound will exhibit the characteristic C-H stretching and bending, as well as C-N and C-O-C stretching vibrations of the morpholine ring. However, it will be distinguished by the prominent, sharp nitrile peak around 2230 cm⁻¹ and the bands associated with the aromatic phthalonitrile system, which are absent in the spectrum of morpholine.
-
Versus Phthalonitrile: Compared to unsubstituted phthalonitrile, the spectrum of the target molecule will be more complex in the 2850-3000 cm⁻¹ region due to the addition of aliphatic C-H stretching from the morpholine ring. The presence of the morpholine's C-N and C-O-C stretches in the fingerprint region further differentiates the two.
-
Versus Other Substituted Phthalonitriles: The FT-IR spectrum of this compound can be distinguished from other derivatives, such as 4-aminophenoxyphthalonitrile or 4-(4-tritylphenoxy)phthalonitrile, by the specific vibrational modes of the substituent at the 4-position. For instance, 4-aminophenoxyphthalonitrile would show N-H stretching vibrations, while the spectrum of 4-(4-tritylphenoxy)phthalonitrile would be dominated by the bulky trityl group's vibrations. The unique set of peaks corresponding to the morpholine ring serves as a clear identifier for this compound.
A Comparative Guide to the Thermal Stability of Phthalonitrile-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, high char yields, and inherent flame resistance.[1] These properties make them suitable for applications in aerospace composites, adhesives, and microelectronics.[1][2] The morpholine moiety, containing both ether and amine functionalities, is often incorporated into polymer structures to enhance processability and introduce specific properties. In the context of phthalonitriles, it could potentially act as a curing initiator or a modifier to the polymer backbone.
Comparative Thermal Stability Analysis by TGA
Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] Key parameters obtained from TGA include the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at high temperatures (char yield).
The following table summarizes the TGA data for various phthalonitrile-based polymers and compares them with alternative high-performance polymers like polyimides and epoxy resins.
| Polymer System | Onset Decomposition Temp. (Td5%, °C) in N₂ | Temp. of Max. Decomposition (Tmax, °C) in N₂ | Char Yield at 800°C (%) in N₂ | Reference |
| Phthalonitrile-Based Polymers | ||||
| Bisphenol A-based Phthalonitrile | 430 | ~650 | 61.4 | [2] |
| Resorcinol-based Phthalonitrile | 475 | Not specified | 72 | [2] |
| Phthalonitrile/Epoxy Blend (30% BAPH) | 390.2 | Not specified | 59.6 | [4] |
| Naphthyl-based Phthalonitrile | 524 | Not specified | >70 | [5] |
| Cyclotriphosphazene-containing Phthalonitrile | 405 | ~500 | >70 | [2] |
| Alternative High-Performance Polymers | ||||
| Aromatic Polyimide (generic) | >500 | Not specified | >50 | [6] |
| Triptycene Polyimide | >510 | Not specified | Not specified | |
| High-Temperature Epoxy Resin | ~363 | Not specified | ~16 | [4] |
Note: Td5% represents the temperature at which 5% weight loss is observed. The data presented is compiled from various sources and experimental conditions may vary slightly.
Experimental Protocols
A typical experimental protocol for conducting Thermogravimetric Analysis (TGA) on these polymers is as follows:
1. Sample Preparation:
-
The cured polymer sample is ground into a fine powder to ensure uniform heat distribution.
-
A small amount of the powdered sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan, commonly made of alumina or platinum.
2. TGA Instrument Setup:
-
The TGA instrument is calibrated for temperature and mass.
-
The sample pan is placed onto the microbalance within the TGA furnace.
-
The furnace is sealed, and the system is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to remove any residual oxygen and prevent oxidative degradation during the initial heating phase.
3. Thermal Program:
-
The sample is heated from ambient temperature to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[7]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
4. Data Analysis:
-
The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
The onset decomposition temperature (Tonset or Td5%) is determined as the temperature at which a significant (e.g., 5%) weight loss occurs.
-
The derivative of the TGA curve (DTG curve) is plotted to determine the temperature of the maximum rate of decomposition (Tmax), which corresponds to the peak of the DTG curve.
-
The char yield is the percentage of the initial mass remaining at the final temperature of the experiment.
Visualizing Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the TGA experimental workflow and the logical relationship in the thermal degradation of phthalonitrile polymers.
Caption: Workflow for Thermogravimetric Analysis (TGA) of polymers.
Caption: Logical relationship of thermal degradation in phthalonitrile polymers.
References
Comparative Guide to the Curing Kinetics of Phthalonitrile Resins: A DSC Analysis Perspective
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the curing kinetics of various phthalonitrile resins, investigated through Differential Scanning Calorimetry (DSC).
Due to a lack of specific experimental data for 4-(4-Morpholinyl)phthalonitrile, this document presents a comparative study of other pertinent phthalonitrile-based resin systems. The data herein is collated from published research to offer a valuable reference for understanding the curing behavior of this class of high-performance thermosets.
Comparison of Non-Isothermal Curing Kinetic Parameters
The following table summarizes key kinetic parameters obtained from non-isothermal DSC analyses of different phthalonitrile resin systems. These parameters are crucial for understanding the reactivity and processing characteristics of these materials.
| Resin System | Curing Agent | Heating Rate (°C/min) | Onset Temperature (T_i, °C) | Peak Temperature (T_p, °C) | Heat of Reaction (ΔH, J/g) | Activation Energy (E_a, kJ/mol) |
| Branched Phthalonitrile (16-TBDNPh) | 4,4′-Diaminodiphenyl Sulfone (DDS) | 10 | ~250 | 265-274 | Not Specified | Variable with conversion |
| Bisphenol A Phthalonitrile (BAPH) / Epoxy Blend | 4,4′-Diaminodiphenyl Sulfone (DDS) | 10 | Not Specified | Not Specified | Not Specified | 68.6 |
| Neat Epoxy (E51) | 4,4′-Diaminodiphenyl Sulfone (DDS) | 10 | Not Specified | Not Specified | Not Specified | 87 |
| Silicon-Substituted Phthalonitrile (SiPN) | meta-Aminophenoxydiphenylsulfone | 5, 10, 15, 20 | Not Specified | Varies with heating rate | Not Specified | 66.78 - 74.89 |
Note: The activation energy for branched phthalonitrile was found to be dependent on the degree of conversion, indicating a complex reaction mechanism. The addition of BAPH to an epoxy/amine system was shown to lower the activation energy of the epoxy curing reaction[1].
Experimental Protocols
A standardized experimental protocol for conducting non-isothermal DSC analysis of phthalonitrile resin curing kinetics is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature[2][3].
Objective: To determine the curing characteristics, including onset temperature, peak exothermic temperature, and heat of reaction, of a phthalonitrile resin system under a controlled heating rate.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or steel crucibles and lids[4]
-
Phthalonitrile resin and curing agent
-
Analytical balance
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the uncured phthalonitrile resin mixture into a DSC crucible[5].
-
If a curing agent is used, ensure it is homogeneously mixed with the resin in the desired ratio prior to weighing.
-
Seal the crucible hermetically. For resins that may release volatile byproducts, pierced lids or pressure-tight steel crucibles are recommended to prevent pressure buildup and contamination of the DSC cell[4].
-
-
DSC Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with a constant flow of nitrogen (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation[3].
-
-
Thermal Program (Non-Isothermal Scan):
-
Equilibrate the sample at a starting temperature well below the onset of the curing reaction (e.g., 30-50°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, or 20°C/min) to a final temperature that is sufficiently above the completion of the curing exotherm[2].
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of curing (T_i) is determined as the intersection of the baseline with the tangent of the exothermic peak.
-
The peak temperature (T_p) is the temperature at which the rate of heat evolution is at its maximum.
-
The total heat of reaction (ΔH) is calculated by integrating the area under the exothermic peak[6].
-
To determine kinetic parameters such as activation energy (E_a), multiple scans at different heating rates are typically performed, and model-free (e.g., Kissinger, Ozawa-Flynn-Wall) or model-based kinetic analysis is applied[2][7].
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical non-isothermal DSC experiment for studying the curing kinetics of phthalonitrile resins.
This guide provides a foundational understanding of the DSC analysis of phthalonitrile curing kinetics based on available scientific literature. For the development of specific formulations, it is imperative to conduct dedicated experimental studies.
References
- 1. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation study of Bisphenol A resole by HPLC, GPC and curing kinetics by DSC - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
comparison of 4-(4-Morpholinyl)phthalonitrile with other phthalonitrile monomers
For Researchers, Scientists, and Drug Development Professionals
Phthalonitrile-based polymers are a class of high-performance thermosetting materials renowned for their exceptional thermal and oxidative stability, inherent flame resistance, and low moisture absorption. These properties make them ideal candidates for applications in aerospace, military, and electronics, where materials are subjected to extreme conditions. The choice of phthalonitrile monomer is critical as it dictates the processing characteristics and the final properties of the cured polymer network. This guide provides a comparative overview of 4-(4-Morpholinyl)phthalonitrile and other common phthalonitrile monomers, supported by experimental data from scientific literature.
Introduction to this compound
The synthesis of such monomers typically involves the nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile with a corresponding amine, in this case, morpholine. This versatile synthetic route allows for the incorporation of various functional groups to tailor the properties of the resulting polymer.
Comparison with Other Phthalonitrile Monomers
The performance of a phthalonitrile polymer is significantly influenced by the backbone structure of the monomer. This section compares the properties of polymers derived from different classes of phthalonitrile monomers.
Monomer Processing Characteristics
A key challenge in the application of phthalonitrile resins is their processability, which is often hampered by high melting points and narrow processing windows. The introduction of flexible linkages or asymmetrical structures into the monomer backbone is a common strategy to improve processability.
Diagram of Phthalonitrile Synthesis Workflow
Caption: General workflow for the synthesis of functionalized phthalonitrile monomers.
Thermal Properties
The outstanding thermal and oxidative stability of phthalonitrile polymers is their most defining characteristic. This is attributed to the formation of a highly cross-linked aromatic and heterocyclic network upon curing. The thermal performance is typically evaluated by thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA).
Table 1: Comparison of Thermal Properties of Various Phthalonitrile Polymers
| Monomer/Polymer System | Td5 (°C, N₂) | Char Yield at 800°C (N₂) (%) | Glass Transition Temperature (Tg) (°C) | Reference |
| o-BDB Polymer | >500 | ~80 | >400 | [1][2] |
| m-BDB Polymer | >500 | ~80 | >400 | [1][2] |
| p-BDB Polymer | >500 | ~75 | >400 | [1][2] |
| Cured Resorcinol-based Phthalonitrile | 475 | 72 | >400 | [3] |
| Bisphenol A-based Phthalonitrile | 430 | 61.4 | >400 | [3] |
| DPTP Polymer (cured with ANP) | 460 | 60.4 | >350 | [4] |
| Fluorinated Phthalonitrile (PBDP) | 501 | - | >400 | [5] |
| Vinylpyridine-based Phthalonitrile (BCSP) | 524.2 | - | >400 | [6] |
Td5: Temperature at 5% weight loss. Data is compiled from multiple sources and curing conditions may vary.
Mechanical Properties
The highly cross-linked nature of phthalonitrile polymers results in high modulus and good mechanical strength, which are retained at elevated temperatures. Dynamic mechanical analysis (DMA) is used to measure the storage modulus (a measure of stiffness) as a function of temperature.
Table 2: Comparison of Mechanical Properties of Various Phthalonitrile Polymers
| Monomer/Polymer System | Storage Modulus at 50°C (MPa) | Reference |
| o-BDB Polymer | ~3500 | [1][2] |
| m-BDB Polymer | ~3300 | [1][2] |
| p-BDB Polymer | ~3800 | [1][2] |
| DPTP Polymer (cured with ANP) | 3315 | [4] |
| Vinylpyridine-based Phthalonitrile (BCSP) | 2900 | [6] |
Storage modulus is dependent on the specific curing cycle and the presence of any fillers or reinforcing agents.
Experimental Protocols
The characterization of phthalonitrile monomers and their resulting polymers relies on a suite of standard analytical techniques.
Synthesis of Phthalonitrile Monomers
A general procedure for the synthesis of many phthalonitrile monomers is the nucleophilic aromatic substitution of 4-nitrophthalonitrile.[1][2]
-
Reaction Setup: 4-nitrophthalonitrile and a diol or diamine are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Anhydrous potassium carbonate is added as a base to facilitate the nucleophilic substitution.
-
Reaction Conditions: The reaction mixture is heated, typically between 80-160°C, and stirred for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling, the reaction mixture is poured into water to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water and ethanol, and then purified by recrystallization or column chromatography.
-
Characterization: The structure of the purified monomer is confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Diagram of Polymer Curing and Characterization Workflow
Caption: General workflow for the curing and subsequent thermal and mechanical analysis of phthalonitrile polymers.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point (Tm) of the monomer and to study its curing behavior. A typical experiment involves heating a small sample of the monomer at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). The melting is observed as an endothermic peak, and the curing process is observed as a broad exothermic peak. The temperature range between melting and the onset of curing defines the processing window.[7][8]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal and thermo-oxidative stability of the cured polymer. A sample of the cured polymer is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (nitrogen for thermal stability, air for thermo-oxidative stability). The weight loss of the sample as a function of temperature is recorded. The temperature at which 5% weight loss occurs (Td5) is a key parameter for comparing thermal stability.[9][10]
Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the thermomechanical properties of the cured polymer. A rectangular sample of the cured polymer is subjected to a sinusoidal stress, and the resulting strain is measured. The storage modulus (G'), loss modulus (G''), and tan delta (G''/G') are determined as a function of temperature. The glass transition temperature (Tg) can be identified as the peak of the tan delta curve. The storage modulus at temperatures below the Tg indicates the stiffness of the material.[7][11]
Conclusion
The selection of a phthalonitrile monomer is a critical step in the development of high-performance thermosets for demanding applications. While direct experimental data for this compound polymers is limited in the open literature, a comparative analysis of other phthalonitrile systems provides valuable insights into the structure-property relationships that govern their performance. Monomers based on bisphenols and those incorporating flexible ether linkages generally offer improved processability. The incorporation of rigid aromatic structures and specific heterocyclic moieties can enhance thermal stability and mechanical properties at elevated temperatures. Further research into novel phthalonitrile monomers, including this compound, will undoubtedly expand the design space for next-generation high-performance materials.
References
- 1. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-performance functional phthalonitrile resin with a low melting point and a low dielectric constant - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. A novel high temperature vinylpyridine-based phthalonitrile polymer with a low melting point and good mechanical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation [mdpi.com]
- 9. mt.com [mt.com]
- 10. azom.com [azom.com]
- 11. expresspolymlett.com [expresspolymlett.com]
Validating the Purity of Synthesized 4-(4-Morpholinyl)phthalonitrile: A Comparative Guide
In the landscape of advanced materials and drug development, the synthesis of novel organic compounds requires rigorous purity validation to ensure reliable downstream applications. 4-(4-Morpholinyl)phthalonitrile is a significant precursor in the synthesis of phthalocyanines, compounds with diverse applications in photodynamic therapy, catalysis, and materials science. Ensuring the purity of this synthesized intermediate is a critical step to guarantee the desired properties and reactivity in subsequent reactions.
This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized this compound. It outlines detailed experimental protocols, presents comparative data with other relevant phthalonitrile derivatives, and offers a clear workflow for researchers, scientists, and drug development professionals.
Comparative Purity Data of Phthalonitrile Derivatives
The purity of a synthesized compound is typically established through a combination of spectroscopic and chromatographic methods. While specific experimental values for this compound are not widely published, expected data can be inferred from its constituent functional groups. The following table compares the expected analytical data for this compound with experimentally determined data for other common phthalonitrile precursors.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data | Reported Purity |
| This compound | ![]() | 227.25 | Not Reported | ¹H NMR (Expected): Signals for morpholine protons (~3.7-3.9 ppm, ~3.3-3.5 ppm) and phthalonitrile aromatic protons (~7.0-7.8 ppm).FTIR (Expected, cm⁻¹): ~2230 (C≡N stretch), ~1230 (C-O-C stretch), ~1115 (C-N stretch).MS (m/z): Expected molecular ion peak at [M+H]⁺ ≈ 228.10. | >98% (Typical target) |
| 4-Aminophenoxyphthalonitrile (4-APN) | ![]() | 235.24 | Not Reported | FTIR (cm⁻¹): 2229 (C≡N), 3374-3453 (N-H).MS (m/z): Protonated molecular ion peak at 236.0848 [M+H]⁺.[1] | Not specified, structure confirmed by FTIR, NMR, and MS.[1] |
| 1,3-Bis(3,4-dicyanophenoxy)benzene (m-BDB) | ![]() | 362.32 | Not Reported | Characterized by FTIR and ¹H NMR to confirm structure.[2][3] | Not specified, structure confirmed.[2] |
| 4-(4-Tritylphenoxy)phthalonitrile (TPPN) | ![]() | 474.57 | Not Reported | Characterized by IR spectroscopy and mass spectrometry.[4] | Thermally stable up to 200°C, structure confirmed.[4] |
Experimental Protocols for Purity Validation
A multi-technique approach is essential for the unambiguous confirmation of both the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the presence of all expected proton and carbon environments and to check for the absence of signals from impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the sample's solubility.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This experiment will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analysis: Compare the chemical shifts (δ), coupling constants (J), and integration values with the expected structure of this compound. Look for any unexpected peaks, which may indicate the presence of starting materials (e.g., 4-nitrophthalonitrile), byproducts, or residual solvents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of evidence for its identity.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Check for a peak corresponding to the calculated mass of the protonated this compound (C₁₃H₁₃N₃O + H⁺ = 228.10 Da). The absence of other significant peaks confirms the absence of high molecular weight impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the nitrile (-C≡N) and the morpholine's C-N and C-O-C bonds.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands. For this compound, expect a strong, sharp peak around 2230 cm⁻¹ for the nitrile group stretch.[5] Also, look for characteristic peaks for the morpholine ring, including C-N and C-O-C stretching vibrations. The absence of a broad -OH peak (around 3200-3600 cm⁻¹) would indicate the absence of water or alcohol impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of a compound by separating it from potential impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve if quantitative analysis of impurities is needed.
-
Instrumentation: Use an HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV detector.
-
Method Development: Develop a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation between the main compound and any impurities. The detector wavelength should be set to a value where the compound has strong absorbance (e.g., determined from a UV-Vis spectrum).
-
Data Acquisition: Inject the sample onto the column and record the chromatogram.
-
Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is often desired for high-quality research and development.
Workflow and Logic Diagrams
To visualize the process, the following diagrams created using the DOT language illustrate the logical workflow for purity validation and the relationship between the analytical techniques.
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: Interrelation of analytical techniques for identity and purity assessment.
References
- 1. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]
- 2. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of High-Performance Polymers Derived from Diverse Phthalonitrile Monomers
A comprehensive guide for researchers and scientists exploring the landscape of high-temperature phthalonitrile polymers. This report details a comparative study of the thermal and mechanical properties of polymers synthesized from various phthalonitrile monomers, supported by experimental data and detailed methodologies.
Phthalonitrile resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures.[1][2] These characteristics make them prime candidates for applications in aerospace, military, and electronics industries where materials are subjected to extreme conditions.[3][4] The versatility of phthalonitrile chemistry allows for the synthesis of a wide array of monomers, each imparting unique properties to the final cured polymer. This guide provides a comparative overview of the properties of polymers derived from different phthalonitrile monomers, offering valuable insights for material selection and development.
Comparative Performance Data
The properties of phthalonitrile-based polymers are intrinsically linked to the chemical structure of the precursor monomer. The following tables summarize key thermal and mechanical properties of polymers derived from various phthalonitrile monomers, providing a clear comparison of their performance characteristics.
Thermal Properties
Thermal stability is a critical performance metric for high-temperature polymers. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The 5% weight loss temperature (Td5%) is a common benchmark for thermal stability. The glass transition temperature (Tg), determined by Dynamic Mechanical Analysis (DMA), indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state and is a crucial indicator of the material's upper service temperature.
| Phthalonitrile Monomer/Polymer System | Curing Agent | Td5% (°C) | Glass Transition Temperature (Tg) (°C) | Reference |
| 4,4'-bis(3,4-dicyanophenoxy)biphenyl | Aromatic Diamine | Comparable to other phthalonitriles | > 350 | [5] |
| 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]hexafluoropropane | Aromatic Diamine | Best oxidative stability | > 350 | [5] |
| 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane | Aromatic Diamine | Comparable to other phthalonitriles | > 350 | [5] |
| Fluorinated Phthalonitrile Resin | 4-(aminophenoxy)phthalonitrile (APPH) | 501 | > 400 | [3] |
| MDTP Monomer | 4-(aminophenoxy)phthalonitrile (APPH) | 511.2 | > 400 | [3] |
| 1,2-bis(3,4-dicyanophenoxy) benzene (o-BDB) | 4,4′-diaminodiphenyl ether | Excellent | High | [6] |
| 1,3-bis(3,4-dicyanophenoxy) benzene (m-BDB) | 4,4′-diaminodiphenyl ether | Excellent | High | [6] |
| 1,4-bis(3,4-dicyanophenoxy) benzene (p-BDB) | 4,4′-diaminodiphenyl ether | Excellent | High | [6] |
| Biphenyl phthalonitrile (BPh) - Quenched (BPh-Q) | 1,7-bis(hydroxymethyl)-m-carborane (QCB) | Enhanced | Not specified | [4] |
| Bisphenol A-based phthalonitrile | Sulfaguanidine | 439.6 | 284.8 | [7] |
| Phthalonitrile-etherified resole resin (PNR) | Self-cured | 446 | Not specified | [7] |
| 1,3-bis (3,4-dicyanophenoxy) benzene (3BOCN) | Ionic Liquid ([EPy]BF4) | Excellent | High | [1][8] |
Mechanical Properties
The mechanical integrity of phthalonitrile polymers under stress is crucial for structural applications. Key mechanical properties include flexural strength, which measures a material's ability to resist deformation under load, and storage modulus, which represents the stored elastic energy.
| Phthalonitrile Monomer/Polymer System | Curing Agent | Flexural Strength (MPa) | Storage Modulus (MPa) | Reference |
| 4,4'-bis(3,4-dicyanophenoxy)biphenyl, 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]hexafluoropropane, 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane | Aromatic Diamine | 80–120 | Not specified | [5] |
| MDTP Polymer | 4-(aminophenoxy)phthalonitrile (APPH) | Not specified | 1611 (at 400 °C) | [3] |
| 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB) Polymer | 4,4′-diaminodiphenyl ether | Not specified | > 3330 (at room temp) | [9] |
| Naphthyl-based Phthalonitrile Polymer | Not specified | Not specified | 3313 | [9] |
| DPTP Resin | Not specified | Not specified | 3315 (at 50 °C) | [10] |
| Phthalonitrile with Silicon Carbide (SiC) microparticles (20% loading) | Not specified | Significantly enhanced | 3100 | [11] |
Experimental Protocols
The data presented in this guide are based on standard characterization techniques for thermosetting polymers. The following are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the cured phthalonitrile polymers.
Methodology:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (typically nitrogen or air) with a specified flow rate (e.g., 50 mL/min).[4]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The Td5% is determined as the temperature at which the sample has lost 5% of its initial weight. The residual weight at a high temperature (e.g., 800 °C) is also recorded as the char yield.[7]
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the cured polymers, including the storage modulus and glass transition temperature (Tg).
Methodology:
-
A rectangular specimen of the cured polymer with precise dimensions (e.g., 30.0 mm x 12.5 mm x 3.0 mm) is prepared.[1]
-
The specimen is mounted in the DMA instrument, typically in a three-point bending or single-cantilever clamp.
-
A sinusoidal stress is applied to the sample at a fixed frequency (e.g., 1 Hz).[1][4]
-
The sample is heated at a constant rate, for instance, 5 °C/min, over a specified temperature range (e.g., 50 °C to 500 °C) under a nitrogen atmosphere.[4]
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.
Flexural Strength Testing
Objective: To determine the ability of the cured polymer to resist bending forces.
Methodology:
-
Rectangular bar specimens of the cured polymer are prepared according to standard specifications (e.g., ASTM D790).
-
The test is conducted using a universal testing machine equipped with a three-point or four-point bending fixture.
-
The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant crosshead speed.
-
The load and deflection are recorded until the specimen fractures.
-
The flexural strength is calculated from the load at fracture, the specimen dimensions, and the span between the supports.
Visualizing Structure-Property Relationships
The following diagrams illustrate the fundamental aspects of phthalonitrile polymer chemistry and the experimental workflow for their characterization.
Caption: Experimental workflow for phthalonitrile polymer synthesis and characterization.
Caption: Structural diversity of phthalonitrile monomers.
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. specificpolymers.com [specificpolymers.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalonitrile polymers: Cure behavior and properties | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 4-(4-Morpholinyl)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 4-(4-Morpholinyl)phthalonitrile, with a primary focus on mass spectrometry. It includes a discussion of alternative methods, detailed experimental protocols, and supporting data presented in a clear, comparative format.
Introduction
This compound is a substituted aromatic compound containing a morpholine ring and two nitrile groups. Accurate and robust analytical methods are crucial for its identification, purity assessment, and structural elucidation, which are vital steps in drug discovery and materials science. While mass spectrometry stands out as a powerful tool for this purpose, a comprehensive analytical strategy often involves complementary techniques. This guide explores the utility of mass spectrometry in comparison to other methods for the characterization of this compound.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific information required, such as molecular weight, structure, purity, and functional groups. Below is a comparison of mass spectrometry with other common analytical methods.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern (structural information) | High sensitivity, high specificity, provides molecular weight and structural information | Can be destructive, may require specific ionization methods for different compounds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (connectivity of atoms), stereochemistry | Non-destructive, provides comprehensive structural data | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules |
| Infrared (IR) Spectroscopy | Presence of functional groups | Non-destructive, fast, good for identifying characteristic functional groups (e.g., C≡N, C-O-C) | Provides limited structural information, complex spectra can be difficult to interpret |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | High resolution for separating mixtures, quantitative | Does not provide structural information on its own, requires reference standards for identification |
Mass Spectrometry of this compound
Mass spectrometry is a primary technique for the characterization of novel organic compounds. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization methods.
Expected Mass Spectrum:
The molecular formula of this compound is C12H11N3O. Its expected monoisotopic mass is approximately 213.0902 g/mol . In a typical positive ion mode ESI mass spectrum, the protonated molecule [M+H]+ would be observed at m/z 214.0975. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Predicted Fragmentation Pattern:
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 214.0975 | [M+H]+ | Protonated molecular ion |
| 183.0764 | [M+H - CH2O]+ | Loss of formaldehyde from the morpholine ring |
| 156.0713 | [M+H - C2H4NO]+ | Cleavage of the morpholine ring |
| 128.0372 | [C8H4N2]+• | Phthalonitrile radical cation |
| 86.0600 | [C4H8NO]+ | Morpholine fragment |
Experimental Protocol: High-Resolution Mass Spectrometry
This protocol outlines a general procedure for the analysis of this compound using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer with an ESI source.
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent mixture appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote protonation.
-
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: TOF-MS (for accurate mass measurement) and MS/MS (for fragmentation analysis)
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]+.
-
Perform MS/MS analysis by selecting the [M+H]+ ion in the quadrupole and fragmenting it in the collision cell using an appropriate collision energy (e.g., 10-30 eV with argon as the collision gas).
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the accurate mass of the parent ion and its fragments.
-
Use the accurate mass to calculate the elemental composition.
-
Propose fragmentation pathways based on the observed product ions.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.
Caption: A typical experimental workflow for the synthesis and characterization of a new chemical entity.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of this compound, providing essential information on its molecular weight and structure. When used in conjunction with other analytical techniques like NMR and IR spectroscopy for comprehensive structural elucidation, and HPLC for purity assessment, a complete and reliable characterization of the compound can be achieved. The methodologies and comparative data presented in this guide offer a framework for researchers to develop robust analytical strategies for novel phthalonitrile derivatives and other small molecules in drug development and materials science.
References
X-ray Diffraction Analysis of Crystalline 4-(4-Morpholinyl)phthalonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the solid-state properties of crystalline organic compounds is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the three-dimensional atomic arrangement within a crystal lattice. This guide provides a comparative analysis of the crystallographic data of phthalonitrile derivatives, offering insights into the structural landscape of this class of compounds. While crystallographic data for 4-(4-Morpholinyl)phthalonitrile is not publicly available, this guide presents a comprehensive comparison with structurally related analogs.
Comparative Analysis of Phthalonitrile Derivatives
The solid-state structure of a molecule, including its crystal packing and intermolecular interactions, significantly influences its physicochemical properties such as solubility, stability, and bioavailability. A comparative analysis of the crystallographic data of various phthalonitrile derivatives reveals how different substituents on the phthalonitrile core affect the resulting crystal lattice. The following table summarizes key crystallographic parameters for a selection of these compounds, providing a basis for understanding structure-property relationships.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile | C₁₅H₉N₃O₅ | Orthorhombic | P2₁2₁2₁ | 6.6645 | 9.3825 | 22.3970 | 90 | 1400.47 |
| 4,5-Bis(4-methoxyphenoxy)phthalonitrile | C₂₂H₁₆N₂O₄ | Monoclinic | P2₁/c | 13.7614 | 10.4926 | 14.0701 | 112.551 | 1876.28 |
| 4-(m-Tolyloxy)phthalonitrile | C₁₅H₁₀N₂O | Monoclinic | P2₁/c | 11.5424 | 8.5941 | 15.6307 | 109.996 | 1455.5 |
| 4-Nitrophthalonitrile | C₈H₃N₃O₂ | Orthorhombic | Pbca | 7.1510 | 11.3320 | 18.2340 | 90 | 1476.9 |
| [[4-(4-Morpholinyl)phenyl]methylene]propanedinitrile | C₁₄H₁₃N₃O | Monoclinic | P2₁/n | 9.6537 | 19.1766 | 7.3612 | 109.218 | 1286.7 |
Alternative Analytical Techniques
While X-ray diffraction is the gold standard for determining crystal structure, other analytical techniques provide complementary information about the solid-state properties of crystalline compounds.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, and absolute stereochemistry. | Provides the most complete and unambiguous structural information. | Requires a high-quality single crystal of sufficient size (ideally 150-250 µm). |
| X-ray Powder Diffraction (XRPD) | Information about the crystalline phases present in a bulk sample, polymorphism, and crystallinity. | Can analyze polycrystalline powders, is non-destructive, and relatively fast. Useful for detecting polymorphism. | Does not provide the detailed atomic-level structure that SCXRD does. Preferred orientation of crystals can affect quantitative analysis. |
| Differential Scanning Calorimetry (DSC) | Thermal properties such as melting point, phase transitions, and heats of fusion. | Provides information on the thermodynamic stability of different crystalline forms. | Does not provide structural information. |
| Near-Infrared (NIR) Spectroscopy | Can distinguish between different polymorphic forms based on vibrational spectra. | Rapid, non-destructive, and can be used for in-situ monitoring of polymorphic transformations. | Is an indirect method and generally requires a reference method like XRPD for calibration. |
| Raman Spectroscopy | Provides information on molecular vibrations and can be used to differentiate between polymorphs. | High spectral resolution and sensitivity to subtle structural differences. Can be used for in-line process monitoring. | Fluorescence from the sample or impurities can interfere with the Raman signal. |
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD) of a Crystalline Organic Compound
A generalized protocol for the single-crystal X-ray diffraction analysis of a crystalline organic compound is outlined below. The specific parameters would be optimized for the compound of interest.
-
Crystal Growth and Selection :
-
High-quality single crystals of the target compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.
-
-
Crystal Mounting :
-
The selected crystal is mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection :
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing :
-
The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.
-
The intensities of the diffraction spots are integrated.
-
The data is scaled and corrected for various experimental factors.
-
-
Structure Solution and Refinement :
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This involves adjusting atomic positions, thermal parameters, and occupancies.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the analysis of crystalline organic compounds.
Caption: Experimental workflow for the analysis of a crystalline phthalonitrile derivative.
Caption: Relationship between crystal structure, properties, and performance.
Performance Assessment of 4-(4-Morpholinyl)phthalonitrile-Based Composites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 4-(4-Morpholinyl)phthalonitrile-based composites with alternative high-performance materials. It includes a summary of their key characteristics, detailed experimental protocols for performance evaluation, and a discussion of their applications, with a particular note on their current relevance to drug development.
Introduction to this compound-Based Composites
Phthalonitrile-based resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, inherent flame resistance, and low water absorption.[1] These properties make them suitable for applications in demanding environments, such as those encountered in the aerospace, marine, and electronics industries.[2][3] The incorporation of a morpholine group into the phthalonitrile structure can influence the processing characteristics and final properties of the cured composite. This guide focuses on composites derived from this compound, a specific monomer within this class.
While these composites have found significant use in materials science, their application in the biomedical field, particularly in drug development and delivery, is not well-documented in current scientific literature.[4] The inert and robust nature of cured phthalonitrile resins suggests potential for applications like medical implants or durable medical equipment, but specific research on drug delivery systems or interaction with biological signaling pathways is limited.[1] Therefore, this guide will primarily focus on the materials science perspective.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound-based composites in comparison to other widely used high-performance polymer composites, namely epoxy and polyimide composites.
Table 1: Thermal Properties
| Property | This compound Composite | Epoxy Composite | Polyimide Composite |
| Glass Transition Temperature (Tg) | > 400 °C[5] | 150 - 250 °C | 250 - 400 °C[6] |
| Decomposition Temperature (Td5%) | ~500 °C[5] | 300 - 400 °C | > 500 °C[7] |
| Limiting Oxygen Index (LOI) | > 45 | 25 - 30 | ~35-45 |
| Char Yield at 800 °C (in N2) | > 70%[8] | < 20% | > 60%[7] |
Table 2: Mechanical Properties
| Property | This compound Composite | Epoxy Composite | Polyimide Composite |
| Tensile Strength | 500 - 950 MPa | 600 - 1500 MPa | 700 - 1200 MPa |
| Flexural Strength | 600 - 1000 MPa | 800 - 1700 MPa | 900 - 1500 MPa |
| Storage Modulus at 25°C | 3 - 4 GPa[5] | 2 - 3 GPa | 3 - 5 GPa |
| Water Absorption (24h immersion) | < 1%[2] | 1 - 4% | 1 - 3% |
Table 3: Dielectric Properties
| Property | This compound Composite | Epoxy Composite | Polyimide Composite |
| Dielectric Constant (1 MHz) | 2.5 - 3.5[3] | 3.5 - 5.0 | 3.0 - 4.0 |
| Dielectric Loss (1 MHz) | 0.005 - 0.015[3] | 0.01 - 0.03 | 0.005 - 0.02 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the performance of this compound-based composites.
Synthesis of this compound Monomer
Reaction: 4-Nitrophthalonitrile reacts with morpholine in the presence of a base.
Materials:
-
4-Nitrophthalonitrile
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophthalonitrile in DMF.
-
Add an excess of morpholine and potassium carbonate to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into deionized water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.
Composite Fabrication
Method: Resin Transfer Molding (RTM) or Prepreg Layup followed by Autoclave Curing.[2]
Materials:
-
This compound monomer
-
Curing agent (e.g., an aromatic diamine)
-
Reinforcing fabric (e.g., carbon fiber, glass fiber)
Procedure (Prepreg Layup):
-
Dissolve the this compound monomer and a catalytic amount of curing agent in a suitable solvent (e.g., N-methyl-2-pyrrolidone).
-
Impregnate the reinforcing fabric with the resin solution.
-
Dry the impregnated fabric in an oven to create a prepreg.
-
Stack the prepreg layers in a mold in the desired orientation.
-
Cure the composite in an autoclave under a specific temperature and pressure cycle (e.g., heating to 250-375°C under pressure).
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Standard: ASTM D3418
-
Purpose: To determine the glass transition temperature (Tg) and curing behavior.
-
Procedure: A small sample of the cured composite is heated in a DSC instrument at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The change in heat flow is measured as a function of temperature.
-
-
Thermogravimetric Analysis (TGA):
-
Standard: ASTM E1131
-
Purpose: To evaluate thermal stability and decomposition temperature.
-
Procedure: A sample is heated in a TGA instrument at a controlled rate (e.g., 10 °C/min) in either an inert (N2) or oxidative (air) atmosphere. The weight loss of the sample is recorded as a function of temperature.
-
Mechanical Testing
-
Tensile Testing:
-
Standard: ASTM D3039
-
Purpose: To determine tensile strength, modulus, and strain-to-failure.
-
Procedure: A rectangular specimen is gripped at both ends and pulled apart at a constant rate until it fractures.
-
-
Flexural Testing:
-
Standard: ASTM D790
-
Purpose: To measure the flexural strength and modulus.
-
Procedure: A rectangular beam specimen is placed on two supports and a load is applied to the center (3-point bending) or at two points (4-point bending).
-
-
Dynamic Mechanical Analysis (DMA):
-
Standard: ASTM D4065
-
Purpose: To measure the storage modulus, loss modulus, and tan delta as a function of temperature.
-
Procedure: A sinusoidal stress is applied to a specimen, and the resulting strain is measured. This is performed over a range of temperatures to determine the viscoelastic properties.
-
Visualizations
Synthesis and Curing Workflow
Caption: Workflow for the synthesis of the monomer and fabrication of the composite material.
Performance Assessment Logic
Caption: Logical flow for the comprehensive performance assessment of the composite material.
Conclusion
This compound-based composites offer a compelling profile of high thermal stability, good mechanical properties, and favorable dielectric characteristics. They represent a significant advancement over traditional epoxy resins for high-temperature applications and are competitive with polyimides, often with processing advantages. The lack of volatile byproducts during curing is a notable advantage for producing void-free, high-quality composite parts.[2]
For researchers and scientists in materials science, these composites present a promising option for applications requiring robust performance in extreme environments. For professionals in drug development, the current literature does not indicate a direct application of these materials in drug delivery systems. However, their high performance and inertness could make them candidates for non-drug-delivery biomedical applications, an area that warrants further investigation.
References
- 1. US7642336B2 - Phthalonitrile composites - Google Patents [patents.google.com]
- 2. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 3. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Ion-exchange resins as drug delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-Morpholinyl)phthalonitrile: A Comprehensive Guide
For Immediate Reference: Key Disposal Data
| Parameter | Recommendation |
| Waste Classification | Hazardous Chemical Waste (Toxic Organic Solid) |
| Primary Container | UN-approved, sealable, and clearly labeled wide-mouth container |
| Secondary Containment | Required; chemically resistant tray or bin |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat |
| Disposal Method | Licensed hazardous waste disposal service |
| Spill Kit Requirement | Yes, with absorbent material for organic compounds |
Introduction
Researchers, scientists, and drug development professionals handling 4-(4-Morpholinyl)phthalonitrile must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, from in-lab handling to final collection by a certified waste management provider. The procedures outlined are based on established safety protocols for toxic organic nitrile and morpholine-containing compounds.
Pre-Disposal Planning and Hazard Assessment
Before beginning any work that will generate this compound waste, a thorough risk assessment is mandatory. This compound should be treated as a toxic substance.[1] Key hazards include potential toxicity if ingested, inhaled, or absorbed through the skin.[1][2] It is also important to prevent the formation of dust, which can be an inhalation hazard.[1]
In-Lab Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is critical to ensure safe handling and disposal.
Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific, well-ventilated area within the laboratory for the accumulation of hazardous waste. This area should be away from general lab traffic and clearly marked with a "Hazardous Waste" sign.
Step 2: Select the Appropriate Waste Container
-
Primary Container : Use a UN-approved, wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top lid. The container must be chemically compatible with this compound.
-
Secondary Containment : Place the primary waste container in a larger, chemically resistant, and shatterproof secondary container, such as a plastic bin or tray. This is to contain any potential leaks or spills.
Step 3: Label the Waste Container Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Toxic"
-
The date the first waste was added
-
The name and contact information of the responsible researcher or lab supervisor
Step 4: Waste Collection
-
Solid Waste : Carefully transfer solid this compound waste into the designated container using a dedicated spatula or scoop. Avoid creating dust.
-
Contaminated Labware : Disposable items heavily contaminated with the compound (e.g., gloves, weigh boats, pipette tips) should be placed in a sealed, labeled plastic bag before being added to the solid waste container.
-
Do Not Mix Wastes : Do not mix this compound waste with other waste streams, particularly acids, bases, or oxidizers, to prevent unforeseen chemical reactions.[3]
Step 5: Secure Storage Keep the waste container tightly sealed when not in use. Store it in the designated hazardous waste accumulation area.
Final Disposal Procedure
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
Step 1: Arrange for Waste Pickup Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup. Provide them with a complete and accurate description of the waste.
Step 2: Prepare for Transport Ensure the waste container is clean on the outside, properly sealed, and correctly labeled. Follow any specific instructions provided by the EHS office or the waste disposal vendor for transport.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial for safety.
In Case of a Spill:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources : If the material is flammable, eliminate all potential ignition sources.
-
Don PPE : Before attempting to clean up a small, manageable spill, put on the appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Contain the Spill : Use a chemical spill kit with absorbent materials suitable for organic compounds to contain the spill and prevent it from spreading.[4]
-
Clean Up : Carefully sweep up the solid material and absorbent into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleanup materials should be disposed of as hazardous waste.
-
Report : Report the incident to your lab supervisor and EHS office.
In Case of Personal Exposure:
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.
Seek immediate medical attention for any exposure. [2][5]
Visual Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




